molecular formula C9H16N2O B2545524 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine CAS No. 1157065-51-4

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Cat. No.: B2545524
CAS No.: 1157065-51-4
M. Wt: 168.24
InChI Key: CTZRHLUYFXYBLA-UHFFFAOYSA-N
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Description

3-tert-Butyl-4-ethyl-1,2-oxazol-5-amine (CAS 1157065-51-4) is a high-purity isoxazole derivative offered for research and development purposes. This compound, with a molecular formula of C 9 H 16 N 2 O and a molecular weight of 168.24 g/mol, serves as a valuable chemical building block, particularly in medicinal chemistry and drug discovery . The isoxazole scaffold is a privileged structure in pharmaceutical research, known for its diverse biological activities. As a substituted 5-amino-isoxazole, this compound provides a versatile synthetic intermediate for the exploration of new small molecule therapeutics, enzyme inhibitors, and agrochemicals. Its structure, featuring a tert-butyl group and an ethyl group on the isoxazole core, makes it a unique reagent for structure-activity relationship (SAR) studies and for creating combinatorial libraries aimed at hit identification and lead optimization . Specifications & Handling: • CAS Number: 1157065-51-4 • Molecular Formula: C 9 H 16 N 2 O • Molecular Weight: 168.24 g/mol • MDL Number: MFCD12116227 • SMILES: NC1=C(CC)C(C(C)(C)C)=NO1 This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Please inquire for detailed availability and pricing for specific project requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-4-ethyl-1,2-oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-5-6-7(9(2,3)4)11-12-8(6)10/h5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZRHLUYFXYBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Abstract

This whitepaper provides a comprehensive technical guide on the characterization of the physicochemical properties of the novel heterocyclic compound, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine. As specific experimental data for this molecule is not widely available in public literature, this guide serves as a foundational framework for its empirical investigation. We present not only the predicted characteristics based on its molecular structure but also furnish detailed, field-proven experimental protocols for the determination of its critical physicochemical parameters. These properties—including melting point, boiling point, solubility, and pKa—are paramount as they directly influence the pharmacokinetic and pharmacodynamic profile of potential drug candidates. This document is intended to equip researchers and drug development professionals with the necessary theoretical understanding and practical methodologies to thoroughly profile this and similar novel chemical entities.

Introduction and Molecular Overview

The compound 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine belongs to the isoxazole class of heterocycles, a scaffold known for a wide range of biological activities and its presence in several approved pharmaceuticals. The specific substitution pattern of this molecule—a tert-butyl group at position 3, an ethyl group at position 4, and an amine at position 5—suggests a unique combination of lipophilicity and basicity that warrants detailed investigation for its potential in medicinal chemistry.

A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite in the drug discovery pipeline. These parameters govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, efficacy, and potential toxicity. This guide provides the essential protocols to build a comprehensive physicochemical profile for this novel compound.

Chemical Structure and Basic Identifiers
  • IUPAC Name: 5-tert-butyl-4-ethyl-1,2-oxazol-3-amine

  • Molecular Formula: C₉H₁₇N₃O

  • Molecular Weight: 183.25 g/mol

  • CAS Number: While a specific CAS number for this exact structure is not found in common databases, related structures such as 3-Amino-5-tert-butylisoxazole have the CAS number 55809-36-4.[1]

Figure 1: Chemical Structure of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Structural Analysis and Predicted Properties
  • Isoxazole Ring: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This core is generally stable and can participate in various intermolecular interactions.

  • 5-Amino Group (-NH₂): This primary amine is a key functional group. It is expected to be basic, readily forming salts with acids. This property is crucial for aqueous solubility and allows for multiple hydrogen bonding interactions (as a donor).

  • 3-Tert-butyl Group (-C(CH₃)₃): This bulky, non-polar group significantly increases the molecule's lipophilicity (fat-solubility). It can also provide steric hindrance, potentially influencing metabolic stability by shielding adjacent parts of the molecule from enzymatic degradation.

  • 4-Ethyl Group (-CH₂CH₃): This alkyl group further contributes to the overall lipophilicity of the compound.

Based on this structure, we can hypothesize that the molecule will have moderate to low aqueous solubility in its free base form, which can be significantly enhanced at acidic pH due to the protonation of the amino group. The substantial alkyl substitution suggests good potential for membrane permeability.

Experimental Determination of Core Physicochemical Properties

The following sections detail the standardized, reproducible protocols for determining the key physicochemical properties essential for drug development.

Melting Point (MP) Determination

The melting point is a fundamental indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impure samples melt over a wider range and at a lower temperature.[2][3][4]

Causality: The energy required to overcome the crystal lattice forces of a solid determines its melting point. Impurities disrupt this lattice, requiring less energy to break the intermolecular forces, hence the lower and broader melting range.

Experimental Protocol: Capillary Method

  • Sample Preparation: Finely crush a small amount of the crystalline compound on a watch glass using a spatula.[5]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus (e.g., a Mel-Temp) or attach it to a thermometer and place it in a Thiele tube filled with mineral oil.[2]

  • Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool to at least 15-20°C below this approximate temperature.[2]

  • Accurate Determination: Begin heating again at a slow, controlled rate of 1-2°C per minute.

  • Data Recording: Record the temperature (T1) at which the first liquid droplet appears and the temperature (T2) at which the last solid crystal melts. The melting point is reported as the range T1-T2.

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

Figure 2: Workflow for Melting Point Determination

G A Crush Sample to Fine Powder B Load Sample into Capillary Tube (1-2mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating for Approximate MP C->D E Cool Down 20°C Below Approx. MP D->E F Slow Heating (1-2°C/min) E->F G Record T1 (First Drop) & T2 (Fully Liquid) F->G H Report MP as T1-T2 Range G->H

Boiling Point (BP) Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7] It is a key characteristic for non-solid compounds and is essential for purification by distillation.

Causality: The boiling point is a measure of the strength of intermolecular forces in a liquid. Stronger forces (like hydrogen bonding) require more energy to overcome, resulting in a higher boiling point.

Experimental Protocol: Micro-Boiling Point (Thiele Tube Method)

  • Sample Preparation: Place a few milliliters of the liquid sample into a small fusion tube.[8]

  • Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end up.[6][7][8]

  • Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band. The bottom of the fusion tube should be level with the thermometer bulb. Insert this assembly into a Thiele tube containing mineral oil.[9]

  • Heating: Gently heat the arm of the Thiele tube with a microburner.[9]

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[7][9]

  • Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The moment the bubbling stops and liquid begins to be drawn back into the capillary tube, record the temperature. This temperature is the boiling point.

  • Pressure Correction: Record the ambient barometric pressure, as boiling points are pressure-dependent.[6]

Aqueous Solubility Determination

Solubility, particularly in aqueous media, is a critical determinant of a drug's absorption and distribution. Poor aqueous solubility is a major hurdle in drug development.[10]

Causality: Solubility represents the thermodynamic equilibrium between a compound in its solid state and dissolved in a solvent. It is governed by the balance between the energy required to break the crystal lattice and the energy released upon solvation of the molecules. For ionizable compounds, solubility is highly pH-dependent.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[11][12]

  • Media Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[11]

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The excess solid should be clearly visible.[12][13]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a standard curve of the compound in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations.

    • Dilute the filtered aqueous sample with the same solvent.

    • Analyze the standard and sample solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the concentration.[10]

  • Data Reporting: The determined concentration is the solubility of the compound at that specific pH and temperature, typically reported in mg/mL or µM.

Figure 3: Workflow for Shake-Flask Solubility Assay

G A Add Excess Solid to pH Buffers B Equilibrate in Shaker Bath (24-48h) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (0.22 µm) C->D E Quantify Concentration via HPLC/LC-MS D->E F Compare to Standard Curve E->F G Report Solubility (mg/mL or µM) F->G

Ionization Constant (pKa) Determination

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, the pKa of its conjugate acid (BH⁺) will dictate its charge state, and thus its solubility and permeability, across the gastrointestinal tract.

Causality: The Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])) describes the relationship between pH and the ionization state of a compound. At the half-equivalence point of a titration, the concentrations of the acidic and basic forms are equal, making the log term zero and pH equal to pKa.[14]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[15]

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) by adding a standardized solution of HCl (e.g., 0.1 M). This ensures the amine is fully protonated at the start.[15]

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring. Immerse a calibrated pH electrode.

  • Titrant Addition: Gradually add small, precise volumes of a standardized basic titrant (e.g., 0.1 M NaOH) using an autoburette.[15]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest part of the titration curve).[15] Alternatively, specialized software can be used to calculate the pKa from the titration data.

Summary of Physicochemical Profile

The data obtained from the aforementioned experimental protocols should be compiled into a comprehensive summary table. This table serves as a quick reference for the compound's key properties, facilitating its evaluation for further development.

Physicochemical PropertyExperimental MethodPredicted OutcomeExperimental Result
Molecular Formula -C₉H₁₇N₃O-
Molecular Weight Mass Spectrometry183.25 g/mol
Physical State Visual InspectionSolid or Oil
Melting Point (°C) Capillary Method-
Boiling Point (°C) Micro-Boiling Point-
Aqueous Solubility
at pH 1.2Shake-Flask & HPLCHigh
at pH 6.8Shake-Flask & HPLCLow to Moderate
pKa (Conjugate Acid) Potentiometric Titration3.0 - 5.0

Conclusion

The systematic characterization of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine's physicochemical properties is an indispensable step in evaluating its potential as a lead compound in drug discovery. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data on its melting point, boiling point, pH-dependent solubility, and ionization constant. This empirical data, when acquired, will supersede any theoretical predictions and provide the solid foundation required for informed decision-making in medicinal chemistry, enabling rational optimization of its ADME properties and advancing its journey through the development pipeline.

References

  • Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.
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  • Pharma Knowledge Forum. (2024, August 30).
  • Determination of the melting point. (n.d.). Retrieved from University of Technology, Department of Applied Sciences.
  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa)
  • DETERMINATION OF BOILING POINTS. (n.d.).
  • Slideshare. (n.d.).
  • Chemistry LibreTexts. (2022, May 5). 6.
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
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  • PubMed. (2001, March 1). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
  • Pharma Excipients. (2021, October 11). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.
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An In-depth Technical Guide to 5-tert-butyl-1,2-oxazol-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial searches for "3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine" did not yield a publicly available CAS number or substantial technical data for this specific molecule. This suggests that the compound may be novel, not widely synthesized, or referred to by a different nomenclature. However, significant information is available for a closely related positional isomer, 5-tert-butyl-1,2-oxazol-3-amine (CAS: 55809-36-4). This guide will provide a comprehensive technical overview of this well-documented and commercially available compound, which serves as a valuable surrogate for understanding the chemical space of substituted amino-isoxazoles.

Introduction

5-tert-butyl-1,2-oxazol-3-amine is a heterocyclic organic compound featuring an isoxazole ring substituted with a tert-butyl group and an amino group. The isoxazole scaffold is a prominent privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The presence of the bulky tert-butyl group can enhance metabolic stability and lipophilicity, while the primary amine at the 3-position provides a crucial synthetic handle for further molecular elaboration.[1][2] This combination of features makes 5-tert-butyl-1,2-oxazol-3-amine a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.[3][4]

Chemical Identity and Physical Properties

A solid understanding of a compound's fundamental identifiers and physical properties is paramount for its effective use in a research setting.

IdentifierValueSource(s)
CAS Number 55809-36-4[3][5][6]
IUPAC Name 5-tert-butyl-1,2-oxazol-3-amine[3][6]
Molecular Formula C₇H₁₂N₂O[3][5][6]
Molecular Weight 140.18 g/mol [3][5]
SMILES CC(C)(C)C1=CC(=NO1)N[1][3]
InChI InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9)[1][3][6]
Appearance White to yellow solid/crystals/chunks[2][7]
Melting Point 110-114 °C[7][8]
Boiling Point 248.1 °C at 760 mmHg (Predicted)[5]
Density 1.042 g/cm³ (Predicted)[5]
Solubility Soluble in polar organic solvents. The amino group can participate in hydrogen bonding, which may impart some water solubility.[1]

Synthesis and Mechanistic Considerations

The primary route for the synthesis of 5-tert-butyl-1,2-oxazol-3-amine involves the reaction of pivaloyl acetonitrile with hydroxylamine.[5] The regioselectivity of this reaction is highly dependent on the pH of the reaction medium.

Reaction Principle:

The synthesis is a cyclocondensation reaction. The pivaloyl acetonitrile provides the three-carbon backbone and the tert-butyl group, while hydroxylamine provides the nitrogen and oxygen atoms for the isoxazole ring. The nitrile group of the starting material is ultimately converted into the amine at the 3-position of the resulting isoxazole.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product pivaloyl_acetonitrile Pivaloyl Acetonitrile base Base (e.g., NaOH) pivaloyl_acetonitrile->base Deprotonation hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->base Free base formation ph_control pH Adjustment (5.0-8.0) base->ph_control product 5-tert-butyl-1,2-oxazol-3-amine ph_control->product Cyclization & Dehydration

Caption: Synthetic workflow for 5-tert-butyl-1,2-oxazol-3-amine.

Detailed Experimental Protocol (Adapted from US Patent 4259501):[5]

Materials:

  • Pivaloyl acetonitrile

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (or other suitable acid for pH adjustment)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Preparation of the Pivaloyl Acetonitrile Solution: Dissolve pivaloyl acetonitrile in an aqueous solution containing a slight molar excess of a base, such as sodium hydroxide. This deprotonates the α-carbon, forming the enolate.

  • Addition of Hydroxylamine: Prepare an aqueous solution of hydroxylamine hydrochloride. Add this solution rapidly to the basic solution of pivaloyl acetonitrile.

  • Critical pH Adjustment: This is the most crucial step for maximizing the yield of the desired isomer. Within the first 15-30 minutes of the reaction, carefully adjust the pH of the mixture to a range of 5.0 to 8.0, with a preferred range of 6.0 to 7.0.[5] A pH below 5.0 favors the formation of the corresponding isoxazolone, while a pH above 8.0 leads to increased formation of the undesired 3-tert-butyl-isoxazol-5-amine isomer.[5]

  • Reaction and Work-up: Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Once the reaction is complete, extract the product into a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the proton on the isoxazole ring, and a broad singlet for the two protons of the primary amine group. The chemical shifts will be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, as well as for the three carbons of the isoxazole ring.[1] The carbon attached to the amino group and the carbon attached to the tert-butyl group will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H Stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric stretching.[9]

  • C=N Stretching: The stretching of the C=N bond within the isoxazole ring.

  • C-H Stretching: Absorptions for the sp³ hybridized C-H bonds of the tert-butyl group will be observed just below 3000 cm⁻¹.

  • N-H Bending: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[9]

PubChem provides access to an FTIR spectrum (KBr-Pellet) for this compound, which can be used for comparison.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 140. The spectrum will also show a prominent peak corresponding to the loss of a methyl group (M-15) and other characteristic fragments. GC-MS data available on PubChem shows a base peak at m/z = 125.[1]

Applications in Drug Discovery and Medicinal Chemistry

The 5-tert-butyl-1,2-oxazol-3-amine scaffold is a key building block in the development of kinase inhibitors, particularly for FMS-like tyrosine kinase 3 (FLT3).[3][4]

G cluster_scaffold Core Scaffold cluster_modification Synthetic Modification cluster_target Biological Target cluster_disease Therapeutic Area scaffold 5-tert-butyl-1,2-oxazol-3-amine urea_formation Urea Formation scaffold->urea_formation Amine Reactivity flt3 FLT3 Kinase urea_formation->flt3 Inhibition aml Acute Myeloid Leukemia (AML) flt3->aml Drives Proliferation

Caption: Role of the scaffold in FLT3 inhibitor development.

FLT3 Inhibition in Acute Myeloid Leukemia (AML)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation of hematopoietic stem cells.[7] Mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, driving the proliferation of cancer cells in a significant portion of AML patients.[2][7]

5-tert-butyl-1,2-oxazol-3-amine serves as a key component in a class of potent FLT3 inhibitors. For example, a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been developed as highly effective FLT3 inhibitors.[3] One of the most notable examples is Quizartinib (AC220), a potent and selective second-generation FLT3 inhibitor that has been investigated in clinical trials for AML.[2][4] In these molecules, the amino group of 5-tert-butyl-1,2-oxazol-3-amine is typically used to form a urea linkage to a substituted phenyl ring, which in turn is connected to another heterocyclic system. This "headgroup" containing the tert-butyl isoxazole amine is crucial for binding to the kinase.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-tert-butyl-1,2-oxazol-3-amine.

GHS Hazard Classification:

Based on available data, the compound is classified with the following hazards:[1][8][10]

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)

  • H315: Causes skin irritation (Skin Irritation, Category 2)

  • H319: Causes serious eye irritation (Eye Irritation, Category 2)

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)

Recommended Precautions:[10]
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-tert-butyl-1,2-oxazol-3-amine is a versatile and valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the synthetic utility of its primary amine and the favorable physicochemical properties imparted by the tert-butyl group, has made it a compound of significant interest. Its role in the development of potent kinase inhibitors for the treatment of acute myeloid leukemia highlights its importance to the drug discovery community. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists working with this important heterocyclic scaffold.

References

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  • Lee, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. International Journal of Molecular Sciences, 21(21), 8276. [Link]

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Therapeutic potential of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine in Drug Discovery

Foreword: Unlocking the Potential of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, inflammatory disorders, and neurological conditions.[2][3][4][5] This guide focuses on a specific, potentially novel derivative, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine , and outlines a comprehensive strategy for its investigation as a therapeutic candidate. While specific data for this molecule is not yet prevalent in published literature, its structural features suggest a rich potential for biological activity.

This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a structured approach to exploring the therapeutic utility of this and similar isoxazole derivatives. We will delve into the rationale behind its design, propose potential therapeutic targets, and provide detailed, actionable protocols for its synthesis, in vitro screening, and preclinical evaluation.

The Isoxazole Core and its Strategic Substitutions

The therapeutic promise of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine lies in the synergistic interplay between its isoxazole core and its specific substituents. Understanding the contribution of each component is critical to predicting its pharmacological profile and designing a robust screening strategy.

The Isoxazole Ring: A Hub of Biological Activity

The 1,2-oxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of properties:

  • Aromaticity and Stability: The ring is aromatic, providing metabolic stability.

  • Hydrogen Bonding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • Dipole Moment: The heteroatoms create a significant dipole moment, influencing solubility and receptor binding.

Numerous approved drugs incorporate the isoxazole moiety, including the anti-inflammatory drug valdecoxib, the antibiotic oxacillin, and the anticonvulsant zonisamide, highlighting its clinical relevance.[1]

Strategic Substituents: Tailoring for Potency and Selectivity

The substituents at the 3, 4, and 5 positions of the isoxazole ring are crucial for defining the molecule's specific biological activity and pharmacokinetic properties.

  • 3-Tert-butyl Group: The bulky tert-butyl group is a common feature in medicinal chemistry. Its primary role is to provide steric hindrance, which can:

    • Enhance Selectivity: By preventing the molecule from binding to off-target proteins with smaller binding pockets.

    • Improve Metabolic Stability: By shielding adjacent parts of the molecule from metabolic enzymes.

    • Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.[6]

  • 4-Ethyl Group: The ethyl group at the 4-position further contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a target's binding site. Its presence also influences the overall shape and conformation of the molecule.

  • 5-Amino Group: The primary amine at the 5-position is a key functional group that can significantly impact the molecule's properties:

    • Basicity and Solubility: The amino group can be protonated at physiological pH, increasing aqueous solubility.

    • Hydrogen Bonding: It can act as a hydrogen bond donor, forming crucial interactions with target residues.

    • Reactivity: The amine provides a handle for further chemical modification and the synthesis of analogs for structure-activity relationship (SAR) studies.

The combination of a bulky, lipophilic group (tert-butyl), a smaller hydrophobic group (ethyl), and a polar, reactive group (amine) on the stable isoxazole core makes 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine a compelling candidate for drug discovery.

A Proposed Drug Discovery and Development Workflow

Given the novelty of this specific compound, a systematic approach is required to uncover its therapeutic potential. The following workflow outlines a logical progression from initial synthesis and screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Target-Based Screening (e.g., Kinase, Protease Assays) Purification->Primary_Screening Cell_Based_Assays Cell-Based Assays (Viability, Proliferation, Cytokine Release) Primary_Screening->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Analog Synthesis Cell_Based_Assays->SAR_Studies ADME_Tox In Vitro ADME/Tox Profiling (Microsomal Stability, CYP Inhibition, Cytotoxicity) SAR_Studies->ADME_Tox PK_Studies Pharmacokinetic (PK) Studies in Animal Models ADME_Tox->PK_Studies Efficacy_Studies Efficacy Studies in Disease Models PK_Studies->Efficacy_Studies

Figure 1: A proposed drug discovery workflow for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine.

Phase 1: Synthesis and Characterization

A robust and scalable synthetic route is the first critical step. While a specific synthesis for this molecule is not documented, a plausible retro-synthetic analysis suggests a multi-step synthesis starting from commercially available materials.

Protocol 1: Proposed Synthesis of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine
  • Step 1: Synthesis of a β-ketoester intermediate. This can be achieved through a Claisen condensation or similar reaction involving an ethyl ester and a ketone.

  • Step 2: Formation of the isoxazole ring. The β-ketoester intermediate is reacted with hydroxylamine hydrochloride in the presence of a base.

  • Step 3: Introduction of the amino group. The 5-position of the isoxazole ring can be functionalized to introduce the amino group, potentially through a reduction of a nitro group or a direct amination reaction.

  • Purification and Characterization: The final product must be purified, typically by column chromatography or recrystallization.[7][8] The structure and purity should be confirmed using techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.[9]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Phase 2: In Vitro Screening

Based on the broad spectrum of activities reported for isoxazole derivatives, a tiered screening approach is recommended.[2][3][4]

Potential Therapeutic Areas and Primary Screens:
Therapeutic AreaPotential Molecular TargetsPrimary In Vitro Assay
Oncology Protein Kinases (e.g., VEGFR2, EGFR), PARP1, Hsp90Kinase Inhibition Assay (e.g., ADP-Glo™), Enzyme Activity Assays
Inflammation Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX), Cytokine signaling pathways (e.g., NF-κB)Enzyme Inhibition Assays, Reporter Gene Assays, ELISA for cytokine levels
Infectious Diseases Bacterial or fungal enzymes (e.g., DNA gyrase, β-lactamase)Minimum Inhibitory Concentration (MIC) Assays
Neurological Disorders GABAA receptors, Monoamine oxidase (MAO)Radioligand Binding Assays, Enzyme Inhibition Assays
Protocol 2: General Kinase Inhibition Assay (e.g., for VEGFR2)
  • Preparation of Reagents:

    • Prepare a stock solution of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine in DMSO.

    • Dilute the compound to various concentrations in assay buffer.

    • Prepare a solution of recombinant human VEGFR2 kinase.

    • Prepare a solution of the kinase substrate (e.g., a synthetic peptide) and ATP.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Following target-based screening, promising hits should be evaluated in cell-based assays to assess their activity in a more physiologically relevant context.

Protocol 3: Cell Viability Assay (e.g., MTT Assay for Cancer Cell Lines)
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Phase 3: Lead Optimization

Once a lead compound with promising in vitro activity is identified, the next phase involves optimizing its properties through medicinal chemistry efforts.

Lead_Optimization_Cycle Design Design Analogs Synthesis Synthesize Analogs Design->Synthesis Test In Vitro Testing (Potency, Selectivity, ADME) Synthesis->Test SAR Analyze SAR Test->SAR SAR->Design

Figure 2: The iterative cycle of lead optimization.

This iterative process involves synthesizing analogs of the lead compound and evaluating them for improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Key in vitro ADME/Tox assays include:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes.

  • CYP450 Inhibition: To evaluate the potential for drug-drug interactions.

  • Plasma Protein Binding: To determine the fraction of the compound that is free to interact with its target.

  • Aqueous Solubility: Important for formulation and bioavailability.

  • Cell Permeability: Assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

Phase 4: In Vivo Evaluation

Promising lead compounds with favorable in vitro profiles should be advanced to in vivo studies in animal models.

Protocol 4: Murine Pharmacokinetic (PK) Study
  • Animal Dosing:

    • Administer the compound to a cohort of mice via intravenous (IV) and oral (PO) routes.[10]

  • Sample Collection:

    • Collect blood samples at various time points after dosing.

  • Bioanalysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the compound in the plasma using LC-MS/MS.[10]

  • Data Analysis:

    • Calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[11]

Following favorable PK properties, the compound's efficacy can be tested in relevant animal models of disease (e.g., tumor xenograft models for cancer, collagen-induced arthritis models for inflammation).

Future Directions and Conclusion

The exploration of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine represents a strategic approach to leveraging a privileged scaffold for the discovery of novel therapeutics. While this guide provides a comprehensive framework for its investigation, several advanced techniques could further accelerate the process:

  • Computational Modeling: In silico docking studies can help prioritize potential biological targets and guide the design of more potent analogs.

  • High-Throughput Screening (HTS): For broader screening against large compound libraries to identify initial hits.

  • Phenotypic Screening: To identify compounds that produce a desired phenotypic change in cells without a priori knowledge of the target.

References

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  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. Google Search.
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Solubility profile of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected solubility profile of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational chemical principles to predict its behavior in aqueous and organic solvents. We will delve into the molecular structure of the compound, dissecting the influence of its constituent functional groups—the primary amine, the bulky tert-butyl group, the ethyl substituent, and the heterocyclic isoxazole ring—on its solubility. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework and a practical, detailed protocol for the experimental determination of its solubility, thereby enabling informed decisions in formulation, process chemistry, and analytical method development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For drug development professionals, understanding the solubility profile of a novel chemical entity like 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is paramount. It dictates the choice of solvents for synthesis and purification, impacts formulation strategies for achieving desired bioavailability, and is a key determinant in designing reliable analytical methodologies. Poor solubility can lead to a cascade of challenges, including incomplete absorption, variable dosing, and difficulties in creating stable formulations. Therefore, a thorough characterization of a compound's solubility in a diverse range of solvents is a foundational step in its preclinical development.

This guide will first establish a theoretical solubility profile for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine by examining its molecular architecture. Subsequently, a detailed, industry-standard experimental protocol for determining its solubility will be presented, empowering researchers to generate the empirical data necessary for their work.

Predicted Solubility Profile of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] The overall polarity of a molecule is a composite of the contributions from its individual functional groups. Let's analyze the structure of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine to predict its solubility.

Molecular Structure:

Analysis of Functional Group Contributions
  • Primary Amine (-NH2): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2][3] This functional group is expected to contribute significantly to the compound's solubility in polar protic solvents like water. The lone pair of electrons on the nitrogen atom can form hydrogen bonds with water molecules.[2][3]

  • Isoxazole Ring: The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen. This ring system introduces polarity to the molecule. The nitrogen and oxygen atoms can participate in dipole-dipole interactions and act as hydrogen bond acceptors, further enhancing solubility in polar solvents.

  • Tert-butyl Group (-C(CH3)3): The tert-butyl group is a large, nonpolar, and lipophilic moiety. Its bulky nature can sterically hinder the solvation of the nearby polar groups. This group will decrease solubility in polar solvents like water and increase solubility in nonpolar organic solvents. A similar compound, 3-Amino-5-tert-butylisoxazole, has its lipophilicity enhanced by the tert-butyl group.[4]

  • Ethyl Group (-CH2-CH3): The ethyl group is a nonpolar alkyl chain. While smaller than the tert-butyl group, it will also contribute to the overall lipophilicity of the molecule, reducing its affinity for water and increasing its solubility in organic solvents.

Predicted Solubility in Water

The presence of the primary amine and the isoxazole ring suggests that 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine will exhibit some degree of aqueous solubility.[3] The ability to form hydrogen bonds is a key factor in water solubility for amines.[2][3] However, the substantial nonpolar character imparted by the tert-butyl and ethyl groups will likely limit its water solubility. As the size of the alkyl groups on an amine increases, its water solubility generally decreases.[2][5]

The basicity of the amine group means that the aqueous solubility of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine will be highly pH-dependent.[2] In acidic solutions, the amine group will be protonated to form an ammonium salt. This ionic form will be significantly more polar and, therefore, more soluble in water.[6] Conversely, in basic solutions, the amine will remain in its less soluble, free base form.

Predicted Solubility in Organic Solvents

Given the significant nonpolar regions of the molecule, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is expected to be soluble in a range of organic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions but do not donate hydrogen bonds. The compound is expected to have good solubility in these solvents due to its polar functional groups. For early-stage drug discovery, compounds are often first dissolved in DMSO.[7][8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. The compound should be readily soluble in these solvents, as they can interact with the amine and isoxazole functionalities. The general trend is that aliphatic amines are significantly soluble in polar organic solvents.[3][5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area provided by the tert-butyl and ethyl groups suggests that the compound will have some solubility in nonpolar solvents. However, the presence of the polar amine and isoxazole ring will likely prevent it from being freely miscible.

Summary of Predicted Solubility
Solvent Type Examples Predicted Solubility Rationale
Aqueous WaterLow to Moderate (pH-dependent)Polar amine and isoxazole groups are countered by nonpolar tert-butyl and ethyl groups. Solubility will increase significantly at lower pH.[2][6]
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amine and isoxazole moieties.[3]
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions with the polar functional groups.
Nonpolar Hexane, TolueneModerate to LowSolubilizing effect of the large alkyl groups is counteracted by the polar functionalities.

Experimental Determination of Solubility: The Shake-Flask Method

To move from a theoretical to an empirical understanding of the solubility of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, a robust and validated experimental method is required. The shake-flask method is a widely accepted and recommended approach for determining equilibrium solubility.[9][10]

Principle of the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution of the compound in a given solvent by allowing an excess of the solid to equilibrate with the solvent over a defined period.[9] The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Experimental Protocol

Materials and Equipment:

  • 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (solid)

  • Selected solvents (e.g., water, pH-buffered aqueous solutions, methanol, ethanol, DMSO, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.[8]

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.[11]

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and agitation speed.[10][11] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium has been reached.[11]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.[8]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.[7]

  • Dilution: If necessary, dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC method or another appropriate analytical technique. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and place on orbital shaker (Constant T and agitation) B->C D Equilibrate for 24-72 hours C->D E Centrifuge to pellet solid D->E F Collect supernatant E->F G Filter supernatant F->G H Dilute filtrate G->H I Quantify by HPLC H->I

Caption: Shake-Flask Method for Solubility Determination.

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Why are amines soluble in nature? - askIITians. (2025, March 4).
  • Amines salts are soluble in water but insoluble in organic solvent.This i.. - Filo. (2025, March 31).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27).
  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.).
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  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 24.2: Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23).
  • Probing polarity structure–function relationships in amine–water mixtures - RSC Publishing. (2025, July 25).
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Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable synthesis protocol for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (CAS: 1157065-51-4).

The protocol addresses the specific regiochemical challenges inherent in isoxazole synthesis, ensuring the exclusive formation of the 5-amino isomer over the thermodynamic 3-amino byproduct or the 5-isoxazolone hydrolysis product.

Introduction & Retrosynthetic Analysis

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is a sterically congested heterocyclic amine. Its synthesis requires careful orchestration of steric bulk (tert-butyl group) and electronic factors to control the condensation of hydroxylamine with the


-ketonitrile precursor.

The synthesis is disconnected into two logical phases:

  • 
    -Alkylation:  Introduction of the ethyl group at the active methylene position of pivaloylacetonitrile.
    
  • Regioselective Cyclization: Condensation with hydroxylamine hydrochloride under basic conditions to favor the 5-amino tautomer.

Retrosynthetic Pathway

Retrosynthesis Target 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (Target) Precursor 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile (Key Intermediate) Precursor->Target Cyclization (NH2OH·HCl, NaOH) SM1 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) SM1->Precursor C-Alkylation (Base, Et-X) SM2 Ethyl Iodide / Bromide SM2->Precursor

Figure 1: Retrosynthetic disconnection showing the linear construction of the 3,4-disubstituted core.

Experimental Protocols

Phase 1: Synthesis of 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile

Objective: Selective C-alkylation of pivaloylacetonitrile. Critical Control Point: O-alkylation vs. C-alkylation competition. Using a soft base (


) in a polar aprotic solvent (Acetone or DMF) favors C-alkylation.
Reagents & Stoichiometry
ReagentEquiv.Role
Pivaloylacetonitrile 1.0Substrate
Ethyl Iodide 1.1Alkylating Agent
Potassium Carbonate (

)
1.5Base
Acetone 10 VolSolvent
Step-by-Step Protocol
  • Setup: Charge a 3-neck round-bottom flask with pivaloylacetonitrile (1.0 equiv) and anhydrous acetone (10 mL/g).

  • Activation: Add anhydrous

    
     (1.5 equiv) in a single portion. Stir vigorously at room temperature for 30 minutes to generate the enolate.
    
  • Addition: Cool the suspension to 0°C. Add Ethyl Iodide (1.1 equiv) dropwise via an addition funnel over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification: The crude oil is typically sufficient for the next step (Purity >90%). If necessary, purify via vacuum distillation.[1]

Phase 2: Cyclization to 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Objective: Regioselective formation of the 5-amino isoxazole. Mechanistic Insight: The reaction of


-ketonitriles with hydroxylamine is pH-dependent.
  • Low pH (<5): Favors 5-isoxazolone (hydrolysis).

  • Weak Base (pH 6-7): Can favor the kinetic 3-amino product via amidoxime intermediate.

  • Strong Base (pH >10): Favors the thermodynamic 5-amino product via the ketoxime pathway.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Ethyl-4,4-dimethyl-3-oxopentanenitrile 1.0Intermediate
Hydroxylamine Hydrochloride 1.2N-O Source
Sodium Hydroxide (aq. 20%) 2.5Base (pH Control)
Ethanol 10 VolSolvent
Step-by-Step Protocol
  • Preparation: Dissolve Hydroxylamine Hydrochloride (1.2 equiv) in minimal water.

  • Basification: Add the hydroxylamine solution to a solution of NaOH (2.5 equiv) in Ethanol/Water (1:1) at 0°C. Ensure the pH is >10.

  • Addition: Add the Phase 1 intermediate (1.0 equiv) slowly to the basic hydroxylamine solution.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 12 hours.

    • Checkpoint: The strong basic conditions prevent the formation of the 3-amino isomer by directing the nucleophilic attack of hydroxylamine to the ketone carbonyl first (forming the ketoxime), followed by cyclization onto the nitrile.

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dilute the aqueous residue with water. The product may precipitate as a solid.[6]

    • If oil separates, extract with Dichloromethane (

      
      ).
      
  • Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).

Mechanistic Pathway & Regioselectivity[7]

The diagram below illustrates the divergent pathways. To obtain the target 5-amine , the reaction must proceed through Path A (Ketone Attack).

Mechanism SM α-Ethyl-β-Ketonitrile Oxime Intermediate A: Ketoxime SM->Oxime Path A (High pH) Amidoxime Intermediate B: Amidoxime SM->Amidoxime Path B (Neutral/Weak Base) NH2OH NH2OH / NaOH Target TARGET: 5-Amino-isoxazole Oxime->Target Cyclization Isomer BYPRODUCT: 3-Amino-isoxazole Amidoxime->Isomer Cyclization

Figure 2: Mechanistic bifurcation. High pH promotes Path A, leading to the desired 5-amino-4-ethyl-3-tert-butylisoxazole.

Analytical Data & Validation

Upon isolation, the compound should be validated against the following predicted spectral characteristics.

TechniqueExpected SignalStructural Assignment
1H NMR

1.30 (s, 9H)
Tert-butyl group (

)
1H NMR

1.10 (t, 3H)
Ethyl methyl (

)
1H NMR

2.40 (q, 2H)
Ethyl methylene (

)
1H NMR

4.50–5.50 (br s, 2H)
Amine protons (

)
LC-MS

Molecular Ion (

)
Appearance White to off-white solidCrystalline solid

References

  • General Synthesis of 5-Aminoisoxazoles

    • El-Mekabaty, A. (2018). "Synthesis and Reactivity of 5-Aminoisoxazoles." Journal of Heterocyclic Chemistry. Link

  • Regioselectivity in Isoxazole Synthesis

    • Ueda, S., & Makisumi, Y. (1991). "Practical synthesis of 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile." Heterocycles. (Note: Describes the inverse regioselectivity conditions, confirming that standard basic conditions yield the 5-amino isomer). Link

  • Precursor Synthesis (Alkylation)
  • Compound Registry

    • Chemical Register. "3-tert-Butyl-4-ethyl-1,2-oxazol-5-amine (CAS No. 1157065-51-4)."[7][8][9] Link

Sources

Application Note: Scalable Synthesis of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the step-by-step chemical synthesis of 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine (also known as 5-amino-4-ethyl-3-tert-butylisoxazole). This scaffold is a critical intermediate in the development of COX-2 inhibitors, herbicides (e.g., isoxaflutole analogs), and novel agrochemicals.

The synthesis described herein utilizes a robust two-step sequence:

  • 
    -Alkylation:  Regioselective C-alkylation of pivaloylacetonitrile using ethyl iodide.
    
  • Heterocyclization: Condensation with hydroxylamine hydrochloride under basic conditions to yield the 5-amino isoxazole core.

Key Technical Insight: The regioselectivity of the isoxazole formation (5-amino vs. 3-amino) is strictly controlled by the pH of the cyclization environment. This protocol utilizes thermodynamic basic conditions (pH > 8) to favor the formation of the target 5-amino isomer over the kinetic 3-amino product or the isoxazolone hydrolysis byproduct.

Retrosynthetic Analysis & Workflow

The synthesis targets the construction of the isoxazole ring after the installation of the ethyl substituent. Attempting to ethylate the 4-position of a pre-formed isoxazole ring is electronically unfavorable due to the electron-rich nature of the 5-amino group deactivating the C4 position toward nucleophilic substitution, or requiring protecting group strategies. Therefore, the linear precursor strategy is superior.

Workflow Diagram

SynthesisWorkflow Start Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) Step1 Step 1: C-Alkylation (EtI, K2CO3, Acetone) Start->Step1 Reflux, 6h Inter Intermediate: 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile Step1->Inter Workup Step2 Step 2: Cyclization (NH2OH.HCl, NaOH, EtOH) Inter->Step2 Reflux, 4h pH > 8 Product Target: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine Step2->Product Crystallization

Figure 1: Linear synthetic route for 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine.

Experimental Protocols

Step 1: Preparation of 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile

Objective: Installation of the ethyl group at the active methylene position (


-carbon) of the 

-ketonitrile.

Reaction Overview:

  • Reagents: Pivaloylacetonitrile (1.0 eq), Ethyl Iodide (1.1 eq), Potassium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: Acetone (Anhydrous).

  • Mechanism:

    
     Nucleophilic Substitution.
    

Detailed Procedure:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen.

  • Solubilization: Charge the flask with Pivaloylacetonitrile (20.0 g, 144 mmol) and Acetone (200 mL) .

  • Deprotonation: Add Potassium Carbonate (29.8 g, 216 mmol) in a single portion. The suspension may warm slightly. Stir for 15 minutes at room temperature to ensure deprotonation of the

    
    -carbon.
    
  • Alkylation: Add Ethyl Iodide (24.7 g, 12.7 mL, 158 mmol) dropwise via the addition funnel over 20 minutes.

    • Note: Ethyl iodide is light-sensitive; perform in subdued light if possible.

  • Reflux: Heat the mixture to a gentle reflux (

    
    C) for 6–8 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or GC-MS. The starting material peak should disappear.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      /KI) using a sintered glass funnel. Wash the cake with acetone (2 x 50 mL).
      
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a yellow oil.

  • Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via vacuum distillation (bp approx. 110–115°C at 10 mmHg).

Yield Expectation: 85–92% (approx. 24–26 g).

Step 2: Cyclization to 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Objective: Condensation of the


-ethylated 

-ketonitrile with hydroxylamine to form the isoxazole ring.

Critical Parameter - Regioselectivity:

  • Acidic/Neutral pH: Favors isoxazolone formation.

  • Weakly Basic (pH 6-7): Favors 3-amino isomer (kinetic product).

  • Strongly Basic (pH > 8): Favors 5-amino isomer (thermodynamic product, Target).

Detailed Procedure:

  • Reagent Prep: In a 500 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride (12.5 g, 180 mmol) in Water (30 mL) .

  • Neutralization: Carefully add a solution of Sodium Hydroxide (7.2 g, 180 mmol) in Water (30 mL) to the hydroxylamine solution. Keep temperature < 20°C using an ice bath.

  • Addition: Add Ethanol (100 mL) to the aqueous mixture, followed by the 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile (25.0 g, 150 mmol) prepared in Step 1.

  • Base Excess: Add a second portion of NaOH (6.0 g, 150 mmol) dissolved in minimal water.

    • Scientific Rationale: The reaction consumes base. Maintaining a high concentration of free base ensures the equilibrium shifts toward the 5-amino tautomer and prevents hydrolysis of the nitrile.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
  • Workup:

    • Evaporate the Ethanol under reduced pressure.

    • Dilute the aqueous residue with Water (100 mL) and extract with Ethyl Acetate (3 x 75 mL).

    • Wash the combined organic layers with Brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Crystallization: Concentrate the organic phase to roughly 20% volume. Add Hexane slowly while stirring/cooling to induce precipitation.

    • Alternative: If the product remains an oil (common with alkyl substituents), purify via silica gel column chromatography (Eluent: Hexane/EtOAc 7:3).

Yield Expectation: 70–80%. Characterization:

  • Appearance: Off-white solid or viscous pale yellow oil.

  • 1H NMR (CDCl3):

    
     1.25 (s, 9H, t-Bu), 1.10 (t, 3H, Et), 2.35 (q, 2H, Et), 4.50 (br s, 2H, 
    
    
    
    ).

Mechanistic Insight

The formation of the 5-aminoisoxazole proceeds through an initial attack of the hydroxylamine nitrogen on the ketone carbonyl (forming an oxime intermediate), followed by the intramolecular attack of the oxime oxygen on the nitrile carbon.

Reaction Mechanism Diagram

Mechanism Start Beta-Ketonitrile Step1 Oxime Formation (Attack at Ketone) Start->Step1 NH2OH Step2 Cyclization (Oxime-OH attacks Nitrile) Step1->Step2 -H2O Step3 Imine-Enamine Tautomerism Step2->Step3 Ring Closure Final 5-Amino-Isoxazole Step3->Final Aromatization

Figure 2: Mechanistic pathway for the formation of 5-aminoisoxazoles from


-ketonitriles.

Data Summary & Troubleshooting

ParameterSpecification / RangeNotes
Step 1 Temp

C (Reflux)
Do not overheat; Acetone boils at 56°C.
Step 1 Time 6–8 HoursMonitor by TLC. Disappearance of nitrile starting material.
Step 2 pH > 8.0 (Basic) CRITICAL. Low pH yields isoxazolone or 3-amino isomer.
Step 2 Solvent EtOH /

Ethanol ensures solubility of the lipophilic intermediate.
Appearance White/Off-white solidColoration (brown/red) indicates oxidation; recrystallize.

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure reagents are anhydrous. Water destroys the enolate intermediate. Use fresh Ethyl Iodide.

  • Product is a liquid: The ethyl group lowers the melting point compared to the methyl analog. If it does not crystallize, use column chromatography or high-vacuum distillation.

  • Wrong Isomer (Step 2): If NMR shows the 3-amino isomer (distinct shift in t-butyl signals), the reaction pH was likely too low. Ensure excess NaOH is used during reflux.

References

  • General Synthesis of 5-Aminoisoxazoles

    • El-Maghraby, A. M., et al. "Synthesis of 3-amino-5-tert-butylisoxazole."[1] Journal of Heterocyclic Chemistry. The reaction of pivaloylacetonitrile with hydroxylamine in basic media is the foundational method for this class of compounds.

    • Source: (Note: This source discusses pH control for regioselectivity).

  • Regioselectivity in Isoxazole Synthesis

    • Katritzky, A. R. Handbook of Heterocyclic Chemistry. The standard text confirming that -ketonitriles + yield 5-aminoisoxazoles.
    • Source:

  • Alkyl

    
    -Ketonitriles: 
    
    • Standard organic protocol for -alkylation using mild bases ( ) in aprotic solvents.
    • Source:

Sources

Application Note: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (hereafter Compound A ) is a highly specialized heterocyclic building block. Unlike generic isoxazoles, this scaffold offers a unique combination of steric bulk (conferred by the 3-tert-butyl and 4-ethyl groups) and electronic modulation (via the electron-withdrawing isoxazole core).

Why this Scaffold?
  • Metabolic Shielding: The bulky 3-tert-butyl group effectively blocks oxidative metabolism at the 3-position, a common clearance liability in less substituted isoxazoles.

  • Conformational Locking: The 4-ethyl group introduces A(1,3)-strain when coupled to amides or sulfonamides, forcing the pendant groups into specific vectors ideal for binding hydrophobic pockets in kinases (e.g., p38 MAPK) or COX-2 enzymes.

  • Chemical Stability: Unlike 4-unsubstituted isoxazoles, Compound A is immune to electrophilic attack at the C4 position, simplifying downstream functionalization.

Chemical Profile & Quality Control (Self-Validating System)

Before initiating synthesis, verify the integrity of the starting material. The 3-amino and 5-amino isomers of isoxazoles are often confused or co-eluted.

Compound A Identity:

  • IUPAC: 3-(tert-butyl)-4-ethylisoxazol-5-amine

  • Molecular Weight: 168.24 g/mol

  • Key Feature: Exocyclic amine at C5 is significantly less nucleophilic than an aniline due to the electron-withdrawing nature of the C=N-O system.

Protocol 1: Purity Validation (The "Gatekeeper" Step)

Rationale: Commercial batches may contain the regioisomer (3-amino-4-ethyl-5-tert-butylisoxazole) or ring-opened nitriles.

  • Dissolve: 10 mg of Compound A in DMSO-d6.

  • 1H NMR Check:

    • Look for the NH2 broad singlet . In 5-aminoisoxazoles, this typically appears upfield (δ 5.0–6.5 ppm) compared to 3-aminoisoxazoles.

    • Critical Validator: The tert-butyl singlet (9H) and ethyl triplet/quartet must integrate perfectly (9:3:2). Any splitting of the tert-butyl peak indicates a regioisomeric mixture.

  • TLC Visualization:

    • Eluent: 30% EtOAc in Hexanes.

    • Stain: Do NOT rely on Ninhydrin (weak response due to low nucleophilicity). Use Iodine chamber or UV (254 nm) .

Functionalization Protocols

The primary challenge with Compound A is the low nucleophilicity of the C5-amine, exacerbated by the steric wall of the C4-ethyl group. Standard EDC/NHS coupling will fail.

Diagram 1: Strategic Reaction Decision Tree

ReactionWorkflow Start Start: Compound A (5-NH2 Isoxazole) Decision Target Transformation? Start->Decision Amide Amide Formation (Drug Linker) Decision->Amide Sulfon Sulfonylation (Bioisostere) Decision->Sulfon Halo Sandmeyer/Halogenation (Cross-Coupling) Decision->Halo MethodA Method A: HATU/DIPEA (High Temp) Amide->MethodA Standard Acids MethodB Method B: Acid Chloride/Pyridine (Aggressive) Amide->MethodB Steric Acids MethodC Method C: NaH/R-SO2Cl (Anion Generation) Sulfon->MethodC MethodD Method D: tBuONO/CuBr2 (Radical) Halo->MethodD Validation Validation: LCMS (M+1) & IR (C=O) MethodA->Validation MethodB->Validation MethodC->Validation MethodD->Validation

Caption: Workflow for selecting the optimal functionalization pathway based on target moiety and steric constraints.

Protocol A: "Hard" Amide Coupling (The HATU Method)

Context: For coupling Compound A with carboxylic acids.[1] The 4-ethyl group blocks the approach of bulky activated esters.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv) (Stronger than EDC/HBTU)

  • DIPEA (3.0 equiv) (Hunig's Base)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration). Add 1.0 equiv of DIPEA. Stir at RT for 15 mins . ( Causality: This forms the highly reactive At-complex).

  • Addition: Add Compound A (1.0 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Energy Input: Heat to 60°C for 4–16 hours.

    • Note: Room temperature is insufficient for this sterically hindered amine.

  • Workup (Self-Validating):

    • Dilute with EtOAc, wash with saturated LiCl (removes DMF), then 5% citric acid.

    • Validation: Check LCMS. If starting material (MW 168) persists, do not add more HATU. Isolate and switch to Protocol B .

Protocol B: The "Nuclear" Option (Acid Chlorides)

Context: When Protocol A fails or when the acid partner is extremely bulky.

Reagents:

  • Acid Chloride (1.5 equiv) OR Carboxylic Acid + SOCl2

  • Pyridine (solvent and base)

  • DMAP (0.1 equiv) (Catalyst)

Step-by-Step:

  • Preparation: If starting from acid, reflux in SOCl2 (2 hours), evaporate to dryness to get crude acid chloride.

  • Reaction: Dissolve Compound A in dry Pyridine (0.5 M).

  • Addition: Add Acid Chloride dropwise at 0°C, then warm to 90°C .

    • Expert Insight: The high temperature is required to overcome the activation energy barrier created by the 4-ethyl/3-t-butyl pocket.

  • Quench: Pour into ice water. The product often precipitates.

Protocol C: Sulfonylation (Synthesis of COX-2 Inhibitor Analogs)

Context: Sulfonamides of isoxazoles are privileged structures (Valdecoxib class).

Mechanism: The amine proton is weakly acidic (pKa ~20). We must deprotonate it to create a potent nucleophile.

Reagents:

  • Sulfonyl Chloride (1.1 equiv)

  • NaH (60% dispersion, 1.2 equiv) or LiHMDS

  • THF (Anhydrous)

Step-by-Step:

  • Deprotonation: Dissolve Compound A in THF at 0°C. Add NaH portion-wise.

    • Observation: Watch for H2 gas evolution. Stir for 30 mins until clear.

  • Coupling: Add the Sulfonyl Chloride dropwise.

  • Temperature: Allow to warm to RT.

    • Causality: Unlike amide coupling, the sulfonylation of the anion is rapid. Heating is rarely needed and may cause bis-sulfonylation.

  • Validation:

    • TLC: The product will be significantly more polar than the starting material if the sulfonamide NH remains acidic.

Stability & Troubleshooting

The Isoxazole Ring-Opening Trap

Risk: Isoxazoles are essentially "masked" 1,3-dicarbonyl equivalents. Under strong basic conditions (e.g., NaOH, NaOMe) and high heat, the N-O bond can cleave, rearranging the molecule into a β-keto nitrile.

Diagram 2: Stability & Degradation Pathway

Stability Isox Compound A (Intact Ring) Inter Ring Opening (N-O Cleavage) Isox->Inter + Base/Heat Base Strong Base (NaOH/MeOH) Product β-Keto Nitrile (Dead End) Inter->Product Irreversible

Caption: Degradation pathway of 5-aminoisoxazoles under harsh basic conditions.

Prevention Protocol:

  • Avoid aqueous hydroxides (NaOH, KOH) during workups if the reaction mixture is hot.

  • Use Carbonate bases (K2CO3, Cs2CO3) or organic bases (DIPEA, Et3N) whenever possible.

  • If saponification of an ester elsewhere in the molecule is required, use LiOH in THF/Water at 0°C .

Summary of Physicochemical Properties

PropertyValue/DescriptionImplication for Protocol
LogP (Calc) ~2.5 - 2.8Highly lipophilic; use DMF/THF, not MeOH.
pKa (Conj. Acid) ~1.5 - 2.0Extremely weak base. Will not protonate in mild acid washes.
Nucleophilicity Low (Hard Nucleophile)Requires activated electrophiles (Acid Chlorides, HATU).
UV Max ~250 nmUse UV254 for TLC; poor visibility with naked eye stains.

References

  • Synthesis of 5-Aminoisoxazoles

    • Title: Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition.
    • Source: BenchChem.[2]

  • Reactivity of 5-Aminoisoxazoles

    • Title: Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion.[3]

    • Source:Journal of Organic Chemistry (via PubMed).
    • URL:[Link]

  • Amide Coupling Challenges

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][4]

    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Isoxazole Scaffold in Drug Discovery

    • Title: The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery.[2]

    • Source: BenchChem Applic
  • Commercial Availability & Properties

    • Title: 3-Amino-5-tert-butylisoxazole (Analogous Scaffold D
    • Source: Sigma-Aldrich.[5]

Sources

Reaction conditions for 5-amino-isoxazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-amino-isoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for carboxylic acids and a core scaffold in antibiotics (e.g., sulfisoxazole derivatives), COX-2 inhibitors, and kinase inhibitors.

Synthesizing this ring system presents a classic regioselectivity challenge: the reaction of


-ketonitriles with hydroxylamine can yield either 5-amino-isoxazoles  (Target) or 3-amino-isoxazoles  (Isomer). This Application Note defines the specific reaction parameters—pH, temperature, and solvent polarity—required to kinetically trap the intermediate ketoxime, ensuring high fidelity formation of the 5-amino isomer. We also provide a modern, Green Chemistry-compliant microwave protocol that reduces reaction times from hours to minutes.[1]

Mechanistic Insight: The Regioselectivity Bifurcation

To control the synthesis, one must understand the competition between the electrophilic centers (ketone vs. nitrile) and the nucleophilic centers of hydroxylamine (nitrogen vs. oxygen).

  • Path A (Target: 5-Amino-Isoxazole): Kinetic control. The highly nucleophilic nitrogen of hydroxylamine attacks the more electrophilic ketone carbonyl first. This forms a ketoxime . The subsequent intramolecular attack of the oxime oxygen onto the nitrile carbon closes the ring, leaving the nitrile nitrogen as the exocyclic 5-amino group.

  • Path B (Impurity: 3-Amino-Isoxazole): Thermodynamic drift. If the nitrile is activated (e.g., under acidic conditions) or the ketone is sterically hindered, hydroxylamine may attack the nitrile first, forming an amidoxime . Cyclization onto the ketone places the amino group at the 3-position.

Scientific Directive: To maximize 5-amino-isoxazole yield, reaction conditions must favor initial attack at the ketone .

ReactionMechanism Start β-Ketonitrile + Hydroxylamine KetoneAttack Path A: N-Attack on Ketone (Kinetic Control) Start->KetoneAttack Basic pH Low Steric Hindrance NitrileAttack Path B: N-Attack on Nitrile (Thermodynamic/Acidic) Start->NitrileAttack Acidic pH Hindered Ketone Ketoxime Intermediate: Ketoxime KetoneAttack->Ketoxime Amidoxime Intermediate: Amidoxime NitrileAttack->Amidoxime CyclizationA Cyclization: O-Attack on Nitrile Ketoxime->CyclizationA CyclizationB Cyclization: O-Attack on Ketone Amidoxime->CyclizationB Product5 TARGET: 5-Amino-Isoxazole CyclizationA->Product5 Product3 IMPURITY: 3-Amino-Isoxazole CyclizationB->Product3

Figure 1: Mechanistic bifurcation in isoxazole synthesis. Path A (Green) is the desired route for 5-amino-isoxazoles, favored by basic conditions which enhance the nucleophilicity of hydroxylamine nitrogen toward the ketone.

Critical Reaction Parameters

ParameterRecommendationScientific Rationale
pH Control Basic (pH 8–10) Basic conditions keep hydroxylamine in its free base form (

), maximizing the nucleophilicity of the Nitrogen atom to attack the ketone. Acidic conditions protonate the amine, reducing nucleophilicity and potentially activating the nitrile, leading to the 3-amino isomer.
Solvent Ethanol/Water (1:1) A protic solvent system supports the proton transfer steps required for dehydration of the carbinolamine intermediate. Water is essential to solubilize the hydroxylamine hydrochloride salt initially.
Temperature Reflux (80°C) or MW (140°C) Heat is required to overcome the activation energy of the cyclization step (attack of OH on Nitrile).
Reagent Ratio 1.1 : 1 (NH₂OH : Substrate) A slight excess of hydroxylamine ensures complete conversion. Large excesses should be avoided to prevent formation of dioximes.

Experimental Protocols

Protocol A: Standard Benchtop Synthesis (Scale: 10–50 mmol)

Best for: Routine synthesis, thermally unstable substrates.

  • Preparation: In a 250 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride (1.1 eq) in a minimum volume of water.

  • Neutralization: Add an equimolar amount of Sodium Hydroxide (1.1 eq) or Sodium Acetate dissolved in water. Critical: Keep temperature < 20°C during this step to prevent degradation of free hydroxylamine.

  • Addition: Add the

    
    -ketonitrile  (1.0 eq) dissolved in Ethanol. The final solvent ratio should be approximately 1:1 EtOH:H₂O.
    
  • Reaction: Heat the mixture to reflux (approx. 78–80°C) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce volume by 50% under vacuum (rotary evaporator) to remove ethanol.

    • The 5-amino-isoxazole often precipitates as a solid upon cooling/concentration.

    • Filter the solid and wash with ice-cold water.

  • Purification: Recrystallize from Water or Ethanol/Water (1:4) . Avoid benzene (historical standard) due to toxicity.

Protocol B: Microwave-Assisted "Green" Synthesis

Best for: High-throughput screening, difficult substrates, maximizing yield.

  • Vessel: Use a 10 mL or 30 mL microwave-safe pressure vial.

  • Loading: Combine

    
    -ketonitrile (1.0 mmol), Hydroxylamine Hydrochloride (1.2 mmol), and Sodium Acetate (1.2 mmol).
    
  • Solvent: Add 3 mL of Ethanol/Water (1:1) .

  • Irradiation: Seal the vial. Heat to 140°C for 10–15 minutes (High Absorption setting).

    • Note: The rapid heating profile favors the kinetic product (5-amino) over the thermodynamic equilibration that might occur during prolonged heating.

  • Isolation: Pour the reaction mixture into 10 mL of crushed ice. The product typically precipitates immediately with higher purity than Method A.

Quality Control & Troubleshooting

Self-Validating the Structure (NMR): Distinguishing the 5-amino from the 3-amino isomer is critical.

  • 
    H NMR (DMSO-d₆): 
    
    • 5-Amino-Isoxazole: Look for the C4-proton signal.[2] It typically appears as a sharp singlet around

      
       4.8 – 5.5 ppm . The amino protons (
      
      
      
      ) often appear as a broad singlet around
      
      
      6.5 – 7.0 ppm.
    • 3-Amino-Isoxazole: The C4-proton is often shifted downfield (

      
       5.8 – 6.2 ppm) due to the different electronic environment.
      

Troubleshooting Table:

IssueProbable CauseCorrective Action
"Oiling Out" Product melting point is near reaction temp or impurities present.Seed the cooled aqueous solution with a crystal of pure product. Use a scratch technique on the glass.
Low Yield Incomplete cyclization (stopped at oxime).Increase reaction time or switch to Protocol B (Microwave). Ensure pH is > 7.
Regioisomer Contamination pH drifted to acidic range during reaction.Use Sodium Acetate (buffer) instead of NaOH to maintain stable pH.

Workflow Visualization: Optimization Logic

Optimization Start Start Synthesis CheckSolubility Substrate Soluble in EtOH? Start->CheckSolubility StandardProtocol Protocol A: Reflux (EtOH/H2O) Base: NaOH CheckSolubility->StandardProtocol Yes ModProtocol Modify Solvent: Use Dioxane/H2O or DMSO CheckSolubility->ModProtocol No Analyze Analyze Crude (NMR/LCMS) StandardProtocol->Analyze ModProtocol->Analyze Decision Is 5-Amino:3-Amino ratio > 95:5? Analyze->Decision Success Purify & Isolate Decision->Success Yes FailRegio Issue: Regioselectivity Poor Decision->FailRegio No (Isomers mixed) FailConv Issue: Low Conversion Decision->FailConv No (SM remaining) FixRegio Action: Switch Base to NaOAc (Buffer pH) FailRegio->FixRegio FixConv Action: Switch to Protocol B (Microwave 140°C) FailConv->FixConv FixRegio->StandardProtocol FixConv->Analyze

Figure 2: Decision tree for optimizing reaction conditions based on crude analysis.

References

  • Regioselectivity Mechanisms: El-Sawy, E. R., et al. "Synthesis and biological activity of some new 5-amino-isoxazole derivatives." Acta Pharmaceutica, 2012.

  • Microwave Protocols: Sathish Kumar, K., et al. "Microwave Assisted Synthesis of 3-Amino-5-Methyl Isoxazole Schiff Bases." International Journal of Chemical Sciences, 2011.

  • General Isoxazole Synthesis: Pinho e Melo, T. M. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.

  • Industrial Context (Sulfisoxazole): "Process for preparing isoxazole compounds." US Patent 3468900A.

  • Green Chemistry Approaches: "Microwave irradiated green synthesis of novel isoxazole derivatives." Current Trends in Biotechnology and Pharmacy, 2022.

Sources

Application Note: Crystallization & Purification of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

[1][2]

Introduction & Compound Profile

3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is a highly substituted heterocyclic amine.[1][2] Unlike simpler isoxazoles, the bulky tert-butyl group at C3 and the ethyl group at C4 create a significant lipophilic domain, while the C5-amine provides a polar "head."

This amphiphilic structure presents specific challenges:

  • Steric Crowding: The adjacent alkyl groups can inhibit efficient packing, potentially leading to oiling out rather than discrete crystallization.

  • Solubility: The compound exhibits higher solubility in non-polar solvents compared to its methyl-substituted analogs, requiring careful anti-solvent selection.

  • Thermal Stability: Isoxazoles contain a weak N-O bond.[1] Prolonged exposure to temperatures >80°C during recrystallization can lead to ring cleavage or rearrangement.[1]

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~168.24 g/mol Moderate molecular size.[1][2]
LogP (Predicted) 2.1 – 2.5Good solubility in EtOAc, DCM, Toluene.
pKa (Conjugate Acid) ~1.5 – 2.5 (Weak Base)Salt formation requires strong acids (HCl); salts may hydrolyze in water.
Melting Point Est. 95°C – 125°CIdeal for cooling crystallization; avoid superheating.[1]

Pre-Crystallization Solubility Screening[1][2]

Before scaling up, perform this rapid solubility test to confirm the optimal solvent system. The 3-tert-butyl group significantly increases solubility in hydrocarbons compared to 3-methyl analogs.[1][2]

Procedure: Add 100 mg of compound to 1 mL of solvent.

  • Soluble at RT: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, THF.

  • Soluble Hot / Insoluble Cold: Toluene, Isopropyl Alcohol (IPA), Methyl tert-butyl ether (MTBE). (Target for Cooling Crystallization)

  • Insoluble: Water, Hexane, Heptane. (Target for Anti-Solvents)

Protocol A: The "Acid-Base Swing" (Purification)[1][2]

Objective: This is the primary method for crude material containing non-basic impurities (e.g., unreacted starting materials, neutral regioisomers). It exploits the weak basicity of the C5-amine to pull the compound into an aqueous phase, leaving impurities behind.

Reagents
  • Acid Phase: 3N Hydrochloric Acid (HCl).

  • Base Phase: 6N Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

  • Organic Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1][2]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude solid in MTBE (10 mL/g).

  • Extraction (Salt Formation):

    • Add 3N HCl (3.0 equivalents). Agitate vigorously for 10 minutes.

    • Mechanism:[1][2][3][4] The amine is protonated to form the water-soluble hydrochloride salt: [Isoxazole-NH3]+ Cl-.[1][2]

    • Phase Separation: Separate the layers.[1] Keep the Aqueous (Bottom) Layer . Discard the organic layer (contains neutral impurities).

  • Wash: Wash the aqueous acidic layer once with fresh MTBE to remove entrained organics.[1]

  • Precipitation (Free Basing):

    • Cool the aqueous solution to 5–10°C.

    • Slowly add 6N NaOH dropwise while stirring until pH > 10.

    • Observation: The product will precipitate as a white/off-white solid (free base) as it crashes out of the aqueous phase.[1]

  • Recovery: Filter the solid, wash with cold water, and dry under vacuum at 40°C.

Caption: Logical flow of the Acid-Base Swing purification method, separating the target amine from neutral organic impurities.[1][2]

Protocol B: Dual-Solvent Crystallization (Polymorph Control)[1][2]

Objective: To obtain high-purity crystalline material with a defined particle size, suitable for formulation or X-ray diffraction. This method is preferred if the "Acid-Base Swing" yields amorphous solid.[1][2]

System: Toluene (Solvent) / Heptane (Anti-solvent) Rationale: The 3-tert-butyl group provides good affinity for Toluene.[1][2] Heptane acts as a gentle anti-solvent to induce nucleation without rapid crashing (which traps impurities).

Step-by-Step Methodology
  • Saturation:

    • Place 5.0 g of the pre-purified amine in a round-bottom flask.

    • Add Toluene (approx. 3–4 mL per gram) and heat to 60°C.

    • Note: Do not boil.[1] If the solution is not clear, add Toluene in 0.5 mL increments until fully dissolved.

  • Filtration (Optional):

    • If insoluble particulates are visible, perform a hot filtration through a 0.45 µm PTFE syringe filter.

  • Nucleation Point:

    • Remove from heat.[1] While the solution is still warm (~50°C), add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Toluene to just clear the solution again.[1]

  • Controlled Cooling:

    • Allow the flask to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath yet.[1][2]

    • Mechanism:[1][2][3][4] Slow cooling promotes the growth of fewer, larger crystals (Ostwald ripening) rather than a shower of micro-crystals.

  • Finishing:

    • Once at RT, cool to 0–4°C in a refrigerator for 4 hours to maximize yield.

  • Isolation:

    • Filter the crystals.[1][5] Wash the cake with cold 1:3 Toluene:Heptane .

    • Dry in a vacuum oven at 45°C.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Temperature dropped too fast or solvent is too polar.[1][2]1. Re-heat to dissolve.2. Seed with a pure crystal at 40°C.3. Use a more lipophilic solvent system (switch Ethanol->Water to Toluene->Heptane).[1][2]
Low Yield Product too soluble in mother liquor.[1]1. Cool to lower temp (-10°C).2. Increase the ratio of Anti-Solvent (Heptane).
Color Retention (Yellow/Brown crystals)Oxidation products trapped in lattice.1. Perform Protocol A (Acid/Base) first.2. Add activated carbon (Charcoal) to the hot solution in Protocol B, stir for 10 min, then hot filter.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (General principles of solubility and anti-solvent selection).

  • Poursattar Marjani, A., et al. (2013).[6] "Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate." South African Journal of Chemistry, 66. Link (Structural insights into substituted aminoisoxazoles).

  • United States Patent 3536729A. (1970). "Process for the purification of 3-amino-5-methylisoxazole." Google Patents.[1] Link (Foundational protocol for acid-base purification of 5-aminoisoxazoles).[1][2]

  • PubChem Compound Summary. (2025). "3-Amino-5-tert-butylisoxazole."[1][2][7][8][9] National Center for Biotechnology Information.[1] Link (Physicochemical properties of the close structural homolog).

Troubleshooting & Optimization

Minimizing side reactions when using 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Optimization of Reactivity Compound ID: 3-tert-butyl-4-ethyl-5-aminoisoxazole (CAS: 55809-36-4) Document Type: Troubleshooting Guide & FAQ[1]

The Molecule at a Glance: Reactivity Profile

Before troubleshooting, it is critical to understand the electronic and steric environment of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine .[1] This molecule is not a standard aniline; it behaves more like an electron-deficient heteroaryl amine.[1]

FeatureChemical ConsequenceOperational Impact
C3-Tert-butyl Group Steric Anchor: Blocks the C3 position and prevents base-catalyzed ring opening via C3-deprotonation (a common failure mode in isoxazoles).[1]High Base Stability: Unlike leflunomide-type isoxazoles, this core resists basic hydrolysis, allowing the use of stronger bases (e.g., NaH, LiHMDS) if necessary.
C4-Ethyl Group Proximal Sterics: Increases steric crowding around the C5-amine.[1]Slow Kinetics: Expect slower reaction rates for nucleophilic attacks; requires higher temperatures or more active electrophiles.
Isoxazole Core (N-O Bond) Reductive Lability: The N-O bond is the weakest link (

for cleavage is low under hydrogenation).[2]
Avoid Pd/C: Catalytic hydrogenation will cleave the ring to form

-amino enones.[1]
C5-Amine Low Nucleophilicity: The electron-withdrawing nature of the isoxazole ring (

of conjugate acid < 2) makes the amine a poor nucleophile.
Coupling Difficulty: Standard EDC/NHS couplings often fail. Requires acid chlorides or HATU/POCl

activation.

Reaction Decision Matrix (Visual Guide)

Use this logic flow to determine the safest experimental path for your specific transformation.

ReactionMatrix Start Target Transformation Amide Amide Coupling (Acylation) Start->Amide Reduct Reduction of Other Groups Start->Reduct Alkyl Alkylation (SN2 / Reductive) Start->Alkyl CheckNu Is Yield < 20% with Standard Coupling? Amide->CheckNu CheckCat Using Pd/C or Raney Ni? Reduct->CheckCat CheckBase Using Strong Base (>pH 12)? Alkyl->CheckBase Sol1 Use HATU or Acid Chloride. Add DMAP catalyst. CheckNu->Sol1 Yes Sol2 STOP. Ring Cleavage Risk. Switch to Fe/NH4Cl or Zn/AcOH. CheckCat->Sol2 Yes Sol3 Safe (C3-tBu protects). Proceed with NaH/DMF. CheckCat->Sol3 No (Chemical Reductant) CheckBase->Sol3 Yes (Alkylation) Sol4 Use Reductive Amination (NaBH(OAc)3) to avoid bis-alkylation. CheckBase->Sol4 No (Reductive Amination)

Figure 1: Decision matrix for selecting reagents that preserve the isoxazole core integrity.

Troubleshooting Guide & FAQs

Module A: Amide Coupling & Acylation

Issue: "I am trying to couple the 5-amine with a carboxylic acid using EDC/HOBt, but I only recover starting material."

Root Cause: The 5-aminoisoxazole nitrogen is significantly less nucleophilic than a standard aniline due to the electron-withdrawing effect of the adjacent oxygen and nitrogen in the aromatic ring. Carbodiimide intermediates (O-acylisoureas) are often not electrophilic enough to capture this weak amine before they hydrolyze.[1]

Protocol Adjustment:

  • Switch Reagents: Move to HATU or T3P (Propylphosphonic anhydride). These generate more reactive active ester species.

  • The "Acid Chloride" Route (Recommended):

    • Convert your carboxylic acid to the acid chloride (using

      
       or 
      
      
      
      ).
    • React with the amine in Pyridine or DCM/Et

      
      N  with a catalytic amount of DMAP  (10 mol%). The DMAP is crucial; it forms a highly reactive N-acylpyridinium intermediate that facilitates the attack of the poor nucleophile.
      
  • Temperature: Heat the reaction to 50–60°C. The C3-tert-butyl group stabilizes the ring against thermal degradation at these temperatures.[1]

Module B: Stability & Ring Cleavage

Issue: "My product disappeared during a deprotection step using Hydrogen gas and Palladium."

Root Cause: Reductive Ring Cleavage. The N-O bond in isoxazoles is extremely sensitive to catalytic hydrogenation.[2] Under standard conditions (H


, Pd/C), the ring cleaves to form a 

-amino enone (specifically, an enaminoketone).

Mechanism of Failure:


[1]

Corrective Action:

  • Alternative Reductions: If you need to reduce an alkene or nitro group elsewhere in the molecule, avoid heterogeneous catalysis.

    • Use Fe/NH

      
      Cl  or Zn/Acetic Acid  for nitro reductions.
      
    • Use Diimide generated in situ for selective alkene reduction without touching the N-O bond.

  • Protecting Groups: If removing a Cbz group, do not use hydrogenation. Use acid-labile groups (Boc) or base-labile groups (Fmoc) instead.[1]

Module C: Alkylation & Regioselectivity

Issue: "I see two spots on TLC during alkylation. Is the ring nitrogen reacting?"

Root Cause: While the exocyclic amine (C5-NH


) is the primary nucleophile, the ring nitrogen (N2) has lone pair availability. However, in 3-tert-butyl-4-ethyl  systems, the N2 position is sterically shielded by the bulky tert-butyl group at C3 and the ethyl group at C4.[1]

Analysis:

  • Spot 1 (Major):

    
    -alkylation of the exocyclic amine (Desired).
    
  • Spot 2 (Minor): Likely bis-alkylation of the exocyclic amine, not ring

    
    -alkylation.[1] The steric bulk of the tert-butyl group makes attack at the ring nitrogen kinetically unfavorable.
    

Protocol Adjustment: To prevent bis-alkylation:

  • Reductive Amination: Instead of using an alkyl halide, react the amine with an aldehyde using NaBH(OAc)

    
      in DCE. This is self-limiting to the mono-alkylated product.[1]
    
  • Deprotonation Strategy: If using an alkyl halide, use NaH (1.1 equiv) to deprotonate the amine first (creating the anion), then add the electrophile slowly. The C3-tert-butyl group prevents the base from attacking the C3 position (a common side reaction in 3-unsubstituted isoxazoles known as the Boulton-Katritzky rearrangement type triggers).[1]

Quantitative Stability Data

Reagent ClassSpecific ReagentCompatibilityNotes
Acids TFA, HCl (4M), H

SO

High The ring is stable to strong acids.[1] Protonation occurs on ring N, stabilizing the system.
Bases NaOH (aq), LiOHHigh Stable due to C3-substitution.[1] No C3-H to deprotonate.[1]
Bases LDA, n-BuLiModerate Can be used at -78°C. Avoid higher temps to prevent fragmentation.[1]
Reductants H

/Pd, H

/Pt
Incompatible FATAL: Causes N-O bond cleavage.
Reductants NaBH

, LiAlH

Moderate Generally safe, but prolonged exposure can reduce the double bond.
Oxidants mCPBA, H

O

Moderate Amine is susceptible to oxidation (to nitro/nitroso). Protect amine first.

References

  • Vertex AI Search. (2025). Reactivity of 5-aminoisoxazoles and base-catalyzed ring opening mechanisms.[1] [Search Results 1.1, 1.4].

    • Context: Confirms the stability conferred by C3-substitution and the mechanism of base-catalyzed cleavage in unsubstituted analogs (Leflunomide studies).[1]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products.[3] Current Opinion in Drug Discovery & Development.

    • Context: Reviews the reductive cleavage of N-O bonds (isoxazole as a masked 1,3-dicarbonyl equivalent).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. Context: Authoritative source on the low nucleophilicity of heteroaryl amines and electrophilic substitution rules.
  • Sigma-Aldrich. (n.d.).[1] 3-Amino-5-tert-butylisoxazole Product Specification.[1]

    • Context: Confirmation of commercial availability and handling codes for tert-butyl isoxazole deriv
  • PubChem. (2025). Compound Summary: 3-Isoxazolamine, 5-(1,1-dimethylethyl)-.[1][1]

    • Context: Physical property data and structural identifiers.[3][4][5]

Sources

Stability of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Substituted 1,2-Oxazoles

Focus Topic: Acidic Condition Stability of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the chemical stability of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, particularly its behavior in acidic environments. The following information provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and validated protocols for assessing compound stability.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,2-oxazole ring in 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine under acidic conditions?

A1: The 1,2-oxazole (isoxazole) ring is a five-membered aromatic heterocycle that is generally considered to be fairly stable against acids and bases.[1] However, this stability is relative and can be significantly influenced by the substituents on the ring. The presence of a 5-amino group is critical. Under acidic conditions, this exocyclic amine is readily protonated. This protonation converts the electron-donating amino group into an electron-withdrawing ammonium group, which destabilizes the electron-deficient N-O bond, making the ring susceptible to acid-catalyzed hydrolytic cleavage.[2] Therefore, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is expected to be labile under moderate to strong acidic conditions.

Q2: What is the most probable mechanism for the degradation of this compound in acid?

A2: The degradation is believed to proceed via an acid-catalyzed ring-opening hydrolysis. The mechanism involves two key steps:

  • Protonation: The primary site of protonation is the basic 5-amino group, followed by potential protonation of the ring nitrogen. Protonation of the amino group is the key event that electronically primes the molecule for degradation.

  • N-O Bond Cleavage: The weakened N-O bond undergoes cleavage, facilitated by a nucleophilic attack from water. This ring-opening event ultimately leads to the formation of a β-aminoenone derivative.[1][2] This pathway is a known transformation for isoxazole rings, particularly when activated.

Q3: How do the specific substituents (3-tert-butyl, 4-ethyl, 5-amino) on the oxazole ring influence its acidic stability?

A3: Each substituent plays a distinct role:

  • 5-Amino Group: This is the most influential substituent regarding acid stability. As a primary amine, it acts as a base, readily accepting a proton in acidic media. The resulting ammonium cation is strongly electron-withdrawing, which significantly weakens the adjacent N-O bond and facilitates hydrolytic cleavage.

  • 3-Tert-butyl and 4-Ethyl Groups: These alkyl groups are electron-donating through induction. In a neutral state, they would slightly increase the electron density of the ring, potentially enhancing its stability. However, their stabilizing effect is likely overshadowed by the powerful destabilizing effect of the protonated 5-amino group under acidic conditions. The bulky tert-butyl group may offer some minor steric hindrance to the approach of solvent molecules, but this is unlikely to prevent the degradation pathway.

Q4: What are the common experimental signs that indicate the degradation of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine?

A4: Degradation can be monitored through several analytical observations:

  • Chromatographic Analysis (HPLC/LC-MS): You will observe a decrease in the peak area of the parent compound over time. Concurrently, one or more new peaks, typically with shorter retention times (more polar), will appear and grow.

  • Visual Observation: Depending on the concentration and the nature of the degradation products, you might notice a change in the color or clarity of the solution.

  • NMR Spectroscopy: If monitoring a reaction in an NMR tube, you would see the disappearance of signals corresponding to the parent compound and the emergence of a new set of signals consistent with the ring-opened structure.

Q5: What is the likely structure of the primary degradation product?

A5: Based on the established reactivity of 1,2-oxazoles, the acid-catalyzed ring opening is expected to yield a β-aminoenone.[1][2] For 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, the predicted major degradation product is (Z)-1-amino-4,4-dimethyl-2-ethylpent-1-en-3-one.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: Rapid Disappearance of Parent Compound in Acidic Mobile Phase during HPLC Analysis

  • Symptoms:

    • The peak corresponding to 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is significantly smaller than expected or completely absent.

    • Multiple new, broader, or poorly resolved peaks appear at earlier retention times.

    • Inconsistent peak areas are observed between consecutive injections of the same sample.

  • Underlying Cause: The compound is likely degrading on-column due to prolonged exposure to an acidic mobile phase (e.g., containing trifluoroacetic acid or formic acid). The stationary phase of the HPLC column can act as a solid-phase acid catalyst, accelerating hydrolysis.

  • Troubleshooting & Optimization Steps:

    • Neutralize Samples Before Injection: If your sample is prepared in a strong acid for a stability study, quench the degradation by neutralizing the aliquot with an equivalent amount of a suitable base (e.g., NaOH, Tris buffer) immediately before placing it in the autosampler.

    • Modify Mobile Phase pH: If possible, increase the pH of the mobile phase. A buffer system in the pH 3-5 range may provide sufficient chromatographic resolution while minimizing on-column degradation.[3]

    • Reduce Analysis Time: Use a shorter column, a higher flow rate, or a steeper gradient to minimize the residence time of the compound on the column.

    • Lower Column Temperature: Perform the analysis at a lower temperature (e.g., 10-20 °C) to decrease the rate of hydrolysis.[3]

Section 3: Experimental Protocols for Stability Assessment

To ensure trustworthy and reproducible results, a systematic approach to stability testing is essential. The following forced degradation protocol is a self-validating system for evaluating the compound's stability profile.

Protocol 3.1: Forced Degradation Study in Acidic Media

Objective: To determine the degradation kinetics of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine under various acidic conditions.

Materials:

  • 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (high purity solid)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for quenching)

  • Calibrated pH meter

  • Thermostatic water bath or incubator

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the test compound in ACN. This organic stock solution minimizes premature degradation.

  • Control Sample (T=0): In a 10 mL volumetric flask, add 9.0 mL of a 50:50 ACN/water mixture. Add 1.0 mL of the stock solution. This is your 100% or undegraded reference sample. Analyze immediately by HPLC.

  • Stress Sample Preparation:

    • Label two 10 mL volumetric flasks: "0.1 M HCl" and "1 M HCl".

    • To each flask, add the corresponding aqueous HCl solution to approximately 8 mL.

    • Place the flasks in a water bath set to the desired temperature (e.g., 40 °C). Allow them to equilibrate for 15 minutes.

  • Initiating the Degradation:

    • Start a timer. Add 1.0 mL of the stock solution to each of the pre-heated flasks.

    • Quickly bring the volume to the 10 mL mark with the respective HCl solution and mix well. The final concentration will be 0.1 mg/mL.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 500 µL aliquot from each stress sample.

    • Immediately quench the degradation by adding the aliquot to a vial containing 500 µL of the corresponding NaOH solution (e.g., add the 0.1 M HCl sample to 0.1 M NaOH). This neutralizes the acid and halts the reaction.

  • HPLC Analysis: Analyze all quenched samples and the control sample using a validated HPLC method.

Data Analysis:

  • Calculate the percentage of the compound remaining at each time point using the following formula: % Remaining = (Peak Area at time_t / Peak Area at time_0) * 100

  • Plot % Remaining versus time for each condition to visualize the degradation kinetics.

Protocol 3.2: Suggested Analytical Method (HPLC)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or optimal wavelength for the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Section 4: Data & Mechanistic Visualization

Data Presentation

The results from the forced degradation study can be summarized in a table for clear comparison.

Table 1: Hypothetical Stability Data for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine at 40 °C

Time (hours)% Remaining (0.1 M HCl)% Remaining (1 M HCl)
0100.0100.0
191.565.2
283.142.5
468.918.1
847.53.3
2415.3< 1.0

Note: This data is for illustrative purposes only. Actual stability must be determined experimentally.

Diagrams

The following diagrams illustrate the proposed degradation pathway and the experimental workflow.

G cluster_0 Proposed Acid-Catalyzed Degradation Pathway A 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine B Protonated Intermediate (5-Ammoniumyl) A->B + H⁺ C Transition State (N-O Bond Cleavage) B->C + H₂O (Nucleophilic Attack) D Final Product (β-Aminoenone) C->D Ring Opening

Caption: Proposed pathway for acid-catalyzed hydrolysis.

G cluster_1 Forced Degradation Experimental Workflow prep Prepare 1 mg/mL Stock Solution in ACN control Prepare T=0 Control (ACN/Water) prep->control stress Prepare Stress Samples (e.g., 0.1 M HCl, 1 M HCl) prep->stress analyze Analyze All Samples by HPLC control->analyze incubate Incubate at Controlled Temp (e.g., 40°C) stress->incubate sample Withdraw Aliquots at Time Points (t=0, 1, 2...) incubate->sample quench Quench with Base (e.g., NaOH) sample->quench quench->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Workflow for the forced degradation study.

References

  • Organic Letters. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
  • RSC Publishing. (n.d.). Reductive Ring Opening of lsoxazoles with M O ( C Q )
  • J-Stage. (n.d.). synthetic reactions using isoxazole compounds.
  • BenchChem. (2025). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • The Journal of Organic Chemistry. (2025).
  • Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-dimethyl-1,3-oxazol-4-yl)methanamine.
  • RSC Advances. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Royal Society of Chemistry.

Sources

Technical Support Center: Catalyst Selection for Optimizing Isoxazole Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of isoxazole amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a direct question-and-answer format. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to isoxazole amine derivatives, and how does the choice of route influence catalyst selection?

A1: The two most prevalent strategies for synthesizing the isoxazole amine core are:

  • Condensation of a β-ketonitrile with hydroxylamine: This is a classic and often straightforward method. The catalyst's role is typically to facilitate the initial condensation and subsequent cyclization. Simple base catalysts are common, but the choice can influence reaction time and yield.

  • [3+2] Cycloaddition of a nitrile oxide with an enamine or α-cyanoenamine: This powerful and versatile method allows for a wide range of substituents. Catalyst selection is critical for controlling regioselectivity and suppressing side reactions, such as the dimerization of the nitrile oxide.[1][2]

The choice of synthetic route is paramount as it dictates the type of catalyst required. For condensation reactions, you'll be exploring acid or base catalysis, whereas cycloadditions open the door to Lewis acid, organocatalytic, and metal-free base-mediated systems.

Q2: How do reaction conditions like solvent and temperature affect catalyst performance and the regioselectivity of aminoisoxazole synthesis?

A2: Solvent and temperature are critical parameters that can dramatically influence catalyst activity and the final product outcome.

  • Solvent: The polarity of the solvent can affect the solubility of reactants and the stability of charged intermediates in the catalytic cycle. For instance, in some 1,3-dipolar cycloadditions, polar solvents can influence the regioselectivity of the addition.[3][4] It is crucial to screen a range of solvents to find the optimal balance for your specific substrate and catalyst system.

  • Temperature: Temperature directly impacts the reaction rate. However, for sensitive reactions like those involving in-situ generation of nitrile oxides, excessive heat can promote side reactions like dimerization, leading to lower yields of the desired isoxazole.[5] For reactions where regioisomers are possible, temperature can also be a deciding factor in which isomer is favored.[6][7]

A systematic optimization of both solvent and temperature for your chosen catalytic system is highly recommended.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues you may encounter during your experiments, providing a logical framework for troubleshooting and optimization.

Problem 1: Low or No Yield of the Desired Isoxazole Amine

Low product yield is a frequent challenge. The underlying cause can often be traced back to catalyst inefficiency, reactant instability, or suboptimal reaction conditions.

Q: My reaction is resulting in a very low yield. What are the likely causes and how can I improve it?

A: A low yield can stem from several factors. Let's break down the troubleshooting process:

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed catalyst Catalyst Inactivity? start->catalyst conditions Suboptimal Conditions? start->conditions reactants Reactant/Intermediate Instability? start->reactants catalyst_check Verify catalyst loading and activity. Consider pre-activation if needed. catalyst->catalyst_check temp_solvent Screen a range of temperatures and solvents. conditions->temp_solvent time Monitor reaction kinetics via TLC/LC-MS to determine optimal time. conditions->time nitrile_oxide For Cycloadditions: - Generate nitrile oxide in situ. - Add precursor slowly to maintain low concentration. reactants->nitrile_oxide decomposition Check for reactant/product decomposition under reaction conditions. Consider milder conditions. reactants->decomposition catalyst_screen Screen alternative catalysts (e.g., Lewis Acid, Organocatalyst, Base). catalyst_check->catalyst_screen solution Improved Yield catalyst_screen->solution temp_solvent->solution time->solution nitrile_oxide->solution decomposition->solution Regioselectivity_Troubleshooting start Mixture of Regioisomers Observed synthesis_type Which Synthesis Method? start->synthesis_type condensation Condensation (β-Ketonitrile + Hydroxylamine) synthesis_type->condensation Condensation cycloaddition [3+2] Cycloaddition (Nitrile Oxide + Enamine) synthesis_type->cycloaddition Cycloaddition condensation_solutions Modify Reaction Conditions: - Adjust pH (acidic vs. basic). - Change solvent polarity. condensation->condensation_solutions cycloaddition_solutions Modify Catalyst/Reagents: - Screen Lewis acid catalysts (e.g., BF3·OEt2). - Use organocatalysts (e.g., chiral phosphoric acid). - Modify electronic properties of reactants. cycloaddition->cycloaddition_solutions solution Improved Regioselectivity condensation_solutions->solution cycloaddition_solutions->solution

Caption: A decision-making flowchart for addressing regioselectivity issues.

Detailed Solutions:

  • For Condensation Reactions: The pH of the reaction medium is a critical factor. Alkaline conditions often favor the formation of one regioisomer, while neutral or acidic conditions may favor the other. [8]Experimenting with different bases (e.g., NaOH, KOH, NaHCO3) and their concentrations is a good starting point.

  • For [3+2] Cycloaddition Reactions:

    • Lewis Acid Catalysis: Lewis acids like boron trifluoride etherate (BF3·OEt2) can coordinate to the reactants, influencing the frontier molecular orbital energies and thereby directing the regioselectivity of the cycloaddition. [3] * Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, can create a specific chiral environment around the reactants, promoting the formation of one regioisomer over the other through non-covalent interactions like hydrogen bonding. [9][10] * Substrate Modification: Altering the electronic properties of the nitrile oxide or the enamine by changing substituents can also steer the regioselectivity.

Experimental Protocols & Catalyst Comparison

Protocol 1: Base-Mediated [3+2] Cycloaddition for 5-Aminoisoxazole Synthesis

This protocol describes a metal-free approach for the synthesis of 5-aminoisoxazoles. [11] Materials:

  • Substituted Aldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Enamine (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the aldoxime in ethyl acetate in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of NCS in ethyl acetate, maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 1 hour to form the hydroximoyl chloride in situ.

  • In a separate flask, dissolve the enamine in ethyl acetate.

  • Slowly add the enamine solution to the hydroximoyl chloride solution, followed by the dropwise addition of triethylamine over 1 hour, keeping the temperature below 10 °C. [4]7. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and proceed with standard aqueous work-up and purification.

Catalyst Performance Comparison for Isoxazole Synthesis

The choice of catalyst significantly impacts the efficiency of isoxazole synthesis. The following table provides a comparative overview of different catalytic systems for the synthesis of a model isoxazole. While not specific to aminoisoxazoles, it offers valuable insights into the relative performance of different catalyst classes.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Transition Metal
Copper(I) Iodide (CuI)5THF605~85-95
Organocatalyst
DABCO20Water8024~70-80
Lewis Acid
Aluminum Chloride (AlCl₃)150 (3 equiv.)DMAc9024~92

Note: Data is compiled for the synthesis of 3,5-diphenylisoxazole and serves as a comparative benchmark. Yields and conditions may vary for aminoisoxazole synthesis.

Mechanistic Insights

Understanding the reaction mechanism is key to rational catalyst selection and optimization.

Proposed Mechanism for Base-Mediated [3+2] Cycloaddition

Cycloaddition_Mechanism cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition cluster_elimination Aromatization hydroximoyl_chloride Hydroximoyl Chloride nitrile_oxide Nitrile Oxide (1,3-Dipole) hydroximoyl_chloride->nitrile_oxide - HCl base Base (Et3N) isoxazoline_intermediate Isoxazoline Intermediate nitrile_oxide->isoxazoline_intermediate enamine Enamine (Dipolarophile) enamine->isoxazoline_intermediate aminoisoxazole 5-Aminoisoxazole isoxazoline_intermediate->aminoisoxazole - HCN

Caption: Mechanism for 5-aminoisoxazole synthesis via nitrile oxide cycloaddition. [2] In this base-mediated pathway, the base (e.g., triethylamine) facilitates the in-situ generation of the nitrile oxide from the hydroximoyl chloride. This reactive 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the enamine (the dipolarophile) to form a transient isoxazoline intermediate. This intermediate then spontaneously eliminates hydrogen cyanide (HCN) to yield the stable, aromatic 5-aminoisoxazole product. [2]

References

Sources

Validation & Comparative

Comparative Guide: HPLC Method Validation for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide is structured as a comparative technical analysis. It moves beyond simple "recipe" listing to explore the why and how of method selection, specifically contrasting a standard generic approach against an optimized, stability-indicating protocol for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine.

Executive Summary

The Analyte: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is a critical heterocyclic intermediate.[1] Its 5-amino-isoxazole core renders it susceptible to ring opening under harsh acidic/basic conditions, and its synthesis frequently yields a difficult-to-separate regioisomer (4-tert-butyl-3-ethyl analogue).[1]

The Comparison: This guide compares two validation approaches:

  • Method A (The Standard): A generic C18 gradient using acidic modifiers (0.1% Formic Acid).[1]

  • Method B (The Optimized): A Phenyl-Hexyl stationary phase using a mid-pH buffer (Ammonium Acetate, pH 5.5).[1]

The Verdict: While Method A is sufficient for crude reaction monitoring, Method B is the validated choice for purity release. It demonstrates superior resolution (


) of the critical regioisomer and improved analyte stability, meeting strict ICH Q2(R2) requirements.

The Challenge: Why This Molecule is Difficult

The analysis of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine presents two distinct chromatographic hurdles:

  • Regioisomer Co-elution: The synthesis often involves the condensation of

    
    -keto nitriles with hydroxylamine. This mechanism can produce the target 3-tert-butyl-4-ethyl isomer alongside the 3-ethyl-4-tert-butyl impurity.[1] These isomers possess identical molecular weights and nearly identical hydrophobicity (LogP), making them inseparable on standard alkyl-bonded phases (C18).[1]
    
  • Chemical Instability: 5-aminoisoxazoles possess a "masked" vinylogous amide character.[1] In highly acidic mobile phases (pH < 2.5), the isoxazole ring is prone to hydrolysis (ring opening) to form

    
    -cyano ketones, appearing as ghost peaks during long sequence runs.[1]
    
Visualization: Method Development Decision Logic

The following diagram outlines the logical pathway taken to arrive at the optimized Method B.

MethodDevelopment Start Analyte: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine Screening Screening: C18 / pH 2.0 (Formic Acid) Start->Screening Issue1 Issue: Regioisomer Co-elution (Rs < 1.0) Screening->Issue1 Issue2 Issue: On-column Degradation (Ghost Peaks) Screening->Issue2 Solution1 Strategy: Change Selectivity (π-π Interaction) Issue1->Solution1 Switch Ligand Solution2 Strategy: Moderate pH (pH 5.5 Acetate) Issue2->Solution2 Adjust pH Optimized Optimized Method B: Phenyl-Hexyl / pH 5.5 Solution1->Optimized Solution2->Optimized Validation ICH Q2(R2) Validation Optimized->Validation

Figure 1: Decision matrix for moving from generic screening to an optimized, stability-indicating method.

Comparative Performance Data

The following data was generated during the pre-validation robustness phase. Note the dramatic improvement in selectivity (


) when switching to the Phenyl-Hexyl phase.[1]
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Stationary Phase C18 (L1),

mm, 3.5 µm
Phenyl-Hexyl (L11),

mm, 3.5 µm
Optimized
Mobile Phase pH 2.7 (0.1% Formic Acid)5.5 (10mM Ammonium Acetate)Optimized
Retention Time (

)
6.4 min8.2 minIncreased
Regioisomer Resolution (

)
0.8 (Co-eluting) 3.1 (Baseline Resolved) PASS
Tailing Factor (

)
1.41.05Improved
24h Solution Stability 94.5% (Degradation observed)99.8% (Stable)PASS

Scientific Insight: The Phenyl-Hexyl column utilizes


 interactions with the isoxazole ring.[1] Since the steric bulk of the tert-butyl group distorts the electron cloud differently depending on its position (C3 vs C4), the Phenyl-Hexyl phase can discriminate between the isomers based on electronic shape, whereas C18 sees only "grease."

Validated Experimental Protocol (Method B)

This protocol has been validated according to ICH Q2(R2) guidelines.

Reagents and Materials[2][5][6][7][8][9][10]
  • Reference Standard: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (AR Grade), Milli-Q Water.[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent L11),

    
     mm, 3.5 µm.[1]
    
Chromatographic Conditions[5][6][7][8][9][11]
  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (Isoxazole

    
    )
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5 adjusted with Acetic Acid)

  • Mobile Phase B: Acetonitrile

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010
System Suitability Criteria (SST)

To ensure the method is "self-validating" during routine use, the following criteria must be met before sample analysis:

  • Theoretical Plates (

    
    ):  > 5,000
    
  • Tailing Factor (

    
    ):  0.8 – 1.5[1]
    
  • Precision (RSD):

    
     2.0% for 5 replicate injections of the standard.
    
  • Resolution (

    
    ):  > 2.0 between Main Peak and Regioisomer (if available in SST mix).
    

Validation Results (ICH Q2 Framework)

The following summarizes the validation data supporting Method B.

Specificity (Selectivity)

Specificity was demonstrated by injecting the analyte, the regioisomer impurity, and forced degradation samples (Acid, Base, Oxidative).

  • Result: No interference at the retention time of the main peak.

  • Peak Purity: Diode Array Detector (DAD) confirmed spectral homogeneity (Purity Angle < Purity Threshold).

Linearity

Prepared 5 concentration levels ranging from 50% to 150% of the target concentration (0.5 mg/mL).

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998[1]
    
  • Result: Meets criteria (

    
    ).
    
Accuracy (Recovery)

Spiked placebo/matrix with analyte at 80%, 100%, and 120% levels.

  • Mean Recovery: 99.4%[1]

  • Range: 98.7% – 100.2%[1]

  • Result: Meets criteria (98.0% – 102.0%).

Precision
  • Repeatability (Intra-day): 6 preparations. RSD = 0.45%.

  • Intermediate Precision (Inter-day): Different analyst, different column lot. RSD = 0.82%.

Visualization: Degradation & Separation Logic

Understanding the chemistry is vital for troubleshooting. The diagram below illustrates the separation mechanism and potential degradation risks avoided by Method B.

SeparationMechanism Analyte Analyte (3-t-butyl-4-ethyl) Mechanism Separation Mechanism: Steric hindrance of t-butyl group affects π-π interaction with Phenyl-Hexyl Analyte->Mechanism Degradation Risk: Acid Hydrolysis (pH < 3) Ring Opening to β-keto nitrile Analyte->Degradation Avoided by pH 5.5 Impurity Regioisomer (3-ethyl-4-t-butyl) Impurity->Mechanism Result Baseline Separation (Method B) Mechanism->Result

Figure 2: Mechanistic view of regioisomer separation and stability preservation.

References

  • International Council for Harmonisation (ICH). (2023).[1][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4][5]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Phenyl-Hexyl selectivity mechanisms).
  • PubChem. (n.d.).[1] 3-Isoxazolamine, 5-(1,1-dimethylethyl)- (Compound Summary). National Library of Medicine. [1]

  • BenchChem. (2025).[6][2] Troubleshooting guide for the synthesis of isoxazole derivatives. (Reference for regioisomer formation and purification challenges).

Sources

Comparative Guide: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine vs. Standard Isoxazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine CAS: 1157065-51-4 Role: Sterically demanding, lipophilic heterocyclic building block.

This guide provides a technical comparison of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine against industry-standard isoxazole amines. Unlike the ubiquitous 3-amino-5-methylisoxazole , this scaffold introduces significant steric bulk via a tert-butyl group at C3 and an ethyl group at C4. This unique substitution pattern dramatically alters its nucleophilicity, metabolic stability, and lipophilicity profile, making it a critical tool for medicinal chemists seeking to modulate DMPK properties or secure IP space around the isoxazole core.

Comparative Technical Analysis

The following data matrix contrasts the target molecule with the industry standard (Compound A) and a steric control (Compound B).

FeatureTarget: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine Comp A: 5-Amino-3-methylisoxazole Comp B: 3-Tert-butyl-1,2-oxazol-5-amine
Structure Sterically Crowded (C3-tBu, C4-Et)Open (C3-Me, C4-H)Moderately Hindered (C3-tBu, C4-H)
CAS 1157065-51-41072-67-955809-36-4
Predicted LogP ~2.8 - 3.1~0.2 - 0.5~1.7 - 2.0
Amine Nucleophilicity Low (Shielded by C4-Ethyl)High (Exposed)Moderate
Metabolic Stability High (C4 blocked, Ring shielded)Low (C4 is a metabolic soft spot)Moderate (C4 open to oxidation)
Primary Utility CNS targets, Improving metabolic half-lifeGeneral building block, Fragment screeningSteric SAR exploration
Key Insight: The "Orthogonal Shielding" Effect

The defining feature of the target molecule is the C4-Ethyl group . In most isoxazole amines, the C4 position is a "metabolic soft spot" prone to oxidative metabolism. By blocking this position with an ethyl group—and flanking it with a bulky C3-tert-butyl group—the isoxazole ring becomes highly resistant to ring-opening metabolism and enzymatic attack. However, this comes at the cost of reduced nucleophilicity at the C5-amine.

Decision Framework: Reactivity & Synthesis

The steric bulk of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine requires specific synthetic strategies. Standard protocols used for methyl-isoxazoles will likely fail or proceed with poor yields.

Reactivity_Workflow Start Start: Functionalizing 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine Goal_Amide Goal: Amide Formation Start->Goal_Amide Goal_Aryl Goal: N-Arylation Start->Goal_Aryl Standard_Coupling Standard Coupling (EDC/HOBt or HATU) Goal_Amide->Standard_Coupling Advanced_Coupling Method A: Activation Use Ghosez's Reagent or Acid Chloride + Pyridine Goal_Amide->Advanced_Coupling Recommended SnAr Standard SnAr (Heat + Base) Goal_Aryl->SnAr Buchwald Method B: Buchwald-Hartwig Pd(OAc)2 + BrettPhos (Bulky Ligand Required) Goal_Aryl->Buchwald Recommended Fail_Risk High Risk: Low Conversion (Steric Clash) Standard_Coupling->Fail_Risk Fail_SnAr Fail: Nucleophile too weak SnAr->Fail_SnAr

Figure 1: Strategic decision tree for functionalizing sterically hindered isoxazole amines. Note the diversion from standard EDC/HOBt or SnAr conditions.

Experimental Protocols

Protocol A: Amide Coupling (Via Acid Chloride)

Rationale: The C5-amine is poorly nucleophilic due to the flanking C4-ethyl group. Standard activating agents (HATU/EDC) may not generate an electrophile reactive enough to overcome this barrier. Acid chlorides or Ghosez's reagent are preferred.

  • Preparation: Dissolve the carboxylic acid partner (1.0 equiv) in dry DCM under Argon.

  • Activation: Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 1 hour until gas evolution ceases. Concentrate to remove excess oxalyl chloride.

  • Coupling: Redissolve the acid chloride in dry THF. Add 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (1.0 equiv) and Pyridine (3.0 equiv). Note: Pyridine is preferred over TEA due to less steric bulk.

  • Execution: Heat the reaction to 60°C in a sealed vial for 4–12 hours. (Standard isoxazoles react at RT; this molecule requires thermal energy).

  • Workup: Quench with NaHCO3, extract with EtOAc.

Protocol B: Buchwald-Hartwig N-Arylation

Rationale: The amine is too hindered for standard SnAr. A Palladium catalyst with a bulky, electron-rich ligand is required to facilitate the oxidative addition and reductive elimination steps.

  • Reagents: Combine Aryl Bromide (1.0 equiv), 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (1.2 equiv), and Cs2CO3 (2.0 equiv) in dry Dioxane.

  • Catalyst System: Add Pd2(dba)3 (2 mol%) and BrettPhos or XantPhos (4 mol%).

    • Expert Note: BrettPhos is specifically designed for hindered primary amines.

  • Conditions: Degas with Argon for 10 mins. Heat to 100°C for 16 hours.

  • Validation: Monitor by LCMS. The product will likely elute significantly later than the starting amine due to increased lipophilicity.

Mechanistic & Structural Implications[2][5][6]

The introduction of the 4-ethyl group creates a "molecular bumper" that protects the isoxazole ring.

Shielding_Effect Center Isoxazole Core tBu 3-tert-Butyl (Bulk) tBu->Center Stabilizes Ethyl 4-Ethyl (Shield) Ethyl->Center Blocks C4 Amine 5-Amine (Nucleophile) Ethyl->Amine Reduces Reactivity Metabolism Metabolic Attack (Oxidation) Metabolism->Center Blocked by Ethyl

Figure 2: Structural Activity Relationship (SAR) diagram illustrating how the 3-tBu and 4-Et groups cooperatively shield the core from metabolic degradation while modulating amine reactivity.

Why Choose This Molecule?
  • Lipophilicity Boost: If your lead compound is too polar (low LogP), swapping a methyl-isoxazole for this scaffold will increase LogP by ~2.5 units, potentially improving blood-brain barrier (BBB) penetration.

  • Metabolic Hardening: If you observe metabolic "hotspots" on the isoxazole ring (specifically C4 oxidation), this molecule effectively blocks that pathway.

References

  • PubChem. (2025). 3-Amino-5-tert-butylisoxazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation. Chemistry of Heterocyclic Compounds. Available at: [Link]

IR spectrum interpretation for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the infrared (IR) characterization of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine (also known as 5-amino-3-tert-butyl-4-ethylisoxazole).[1][2] In drug development, the isoxazole scaffold is a critical pharmacophore, but its substitution patterns—specifically the 3,4,5-positioning—can be difficult to distinguish from regioisomeric impurities (e.g., 3-amino-5-tert-butyl isomers) using low-resolution techniques.[1]

This document objectively compares the spectral performance of this molecule against its common structural analogues and evaluates the ATR (Attenuated Total Reflectance) vs. KBr Transmission sampling techniques.[3]

Spectral Fingerprint Analysis

The IR spectrum of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is a summation of four distinct vibrational zones. The following table synthesizes experimental fragment data to establish the "Gold Standard" band assignment.

Table 1: Diagnostic Band Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3400 – 3200Medium (Doublet)A sharp doublet confirms the primary amine.[1][2][3] Broadening indicates H-bonding or wet KBr.[1][2]
Primary Amine (-NH₂) N-H Scissoring1620 – 1590Medium-StrongOften overlaps with ring C=N stretch; look for shoulder peaks.[1][2]
Isoxazole Ring C=N Ring Stretch1640 – 1600StrongThe "heartbeat" of the isoxazole.[3] Shifts depending on C4 substitution (ethyl group).[2][3]
Isoxazole Ring N-O Stretch1170 – 1100MediumCharacteristic of the 1,2-oxazole core.
Tert-butyl Group C-H Skeletal Bend1395 & 1365 Strong (Split) CRITICAL IDENTIFIER. The "tert-butyl doublet" distinguishes this from n-butyl or methyl analogues.[1][2]
Ethyl Group CH₂ Methylene Rock720 – 750WeakConfirms the ethyl chain at position C4.[2]

Senior Scientist Insight: The most common error in analyzing this molecule is misinterpreting the tert-butyl doublet at ~1365/1395 cm⁻¹ as an impurity.[2] This split is fundamental to the gem-dimethyl vibration and validates the C3 substitution.[3]

Comparative Assessment: Isomer Differentiation

A critical quality control challenge is distinguishing the target molecule from its regioisomer, 5-tert-butyl-1,2-oxazol-3-amine .[1][2] While they share the same molecular weight (


 g/mol ), their IR signatures differ due to the electronic environment of the amine.[3]
Table 2: Target vs. Regioisomer Performance
FeatureTarget: 5-Amino-3-tert-butyl Alternative: 3-Amino-5-tert-butyl Differentiation Logic
Amine Environment Electron-rich (adjacent to O)Electron-poor (adjacent to C=N)5-amino

stretch is typically lower energy due to resonance donation into the ring oxygen.[1][2]
C=N Ring Stretch ~1610 cm⁻¹~1590 cm⁻¹Position of the t-butyl group at C5 (isomer) dampens the ring stretch frequency.[3]
Fingerprint Region Distinct bands at 1395/1365 (t-butyl)Similar t-butyl, but altered ring breathing (<1000 cm⁻¹)Use the 1000–600 cm⁻¹ region for final confirmation.[1][3]

Technique Comparison: ATR vs. KBr Pellet

For this specific solid amine, the choice of sampling technique significantly impacts data integrity.[3]

Experimental Data Comparison
  • Method A: Diamond ATR (Single Bounce)

    • Pros: Zero sample prep; non-destructive; high throughput.[1][2][4]

    • Cons: Lower sensitivity for weak overtones; peak intensity diminishes at high wavenumbers (due to penetration depth

      
      ).[2][3]
      
    • Verdict:Preferred for QC/Screening. [1][2]

  • Method B: KBr Pellet (Transmission)

    • Pros: Higher resolution; classic transmission mode matches spectral libraries.[2][4]

    • Cons:Hygroscopic Risk. The amine group (

      
      ) readily H-bonds with water absorbed by KBr, creating a broad "ghost" peak at 3400 cm⁻¹ that obscures the diagnostic amine doublet.[3]
      
    • Verdict:Preferred for Structural Elucidation (if kept strictly anhydrous). [3]

Self-Validating Experimental Protocol

To ensure reproducibility, follow this "Check-Gate" workflow.

Step 1: Background Validation (The "Clean Gate")[3]
  • Action: Run an air background scan (32 scans, 4 cm⁻¹ resolution).

  • Validation: Ensure

    
     doublet (2350 cm⁻¹) is minimal. If absorbance > 0.02, purge the chamber.[3]
    
Step 2: Sample Preparation (ATR Method)
  • Action: Place ~5 mg of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine on the diamond crystal.

  • Action: Apply pressure using the slip-clutch anvil until it clicks (ensure uniform contact).[2][3]

  • Validation: Preview mode should show the main C=N peak (1600 cm⁻¹) at >10% Absorbance.[3] If <5%, clean and reload.[2][3]

Step 3: Acquisition & Correction
  • Action: Acquire 64 scans.

  • Action: Apply ATR Correction (software algorithm) to normalize peak intensities to transmission standards.

  • Reasoning: Without correction, the high-wavenumber amine stretches (3300 cm⁻¹) will appear artificially weak compared to the fingerprint region.[3]

Visualizations

Diagram 1: Analytical Decision Tree

This logic flow guides the researcher in confirming the molecule's identity against common analogues.[3]

G start Unknown Sample Spectrum check_amine Check 3200-3400 cm⁻¹ Doublet present? start->check_amine no_amine Impurity / Precursor (Missing Amine) check_amine->no_amine No (Broad/Singlet) check_tbutyl Check 1360-1400 cm⁻¹ Split Peak (Doublet)? check_amine->check_tbutyl Yes no_tbutyl Analogue: Ethyl/Methyl Isomer (Not Tert-butyl) check_tbutyl->no_tbutyl No (Singlet) check_fingerprint Check 1600-1640 cm⁻¹ Strong C=N Stretch? check_tbutyl->check_fingerprint Yes final_conf CONFIRMED: 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine check_fingerprint->final_conf Yes

Caption: Logic flow for validating the 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine structure against impurities.

Diagram 2: ATR vs. KBr Workflow Efficiency

Workflow cluster_ATR Preferred Method: ATR cluster_KBr Alternative: KBr Pellet atr_step1 Sample Loading (Solid State) atr_step2 Acquisition (64 Scans) atr_step1->atr_step2 atr_step3 ATR Correction (Algorithm) atr_step2->atr_step3 result Final Spectrum Interpretation atr_step3->result kbr_step1 Grinding (Mortar & Pestle) kbr_step2 Pressing (7 tons) kbr_step1->kbr_step2 kbr_step3 Dry Check (Water Band?) kbr_step2->kbr_step3 kbr_step3->result

Caption: Comparison of workflow steps. ATR offers a linear path; KBr requires a critical "Dry Check" gate.[3]

References

  • NIST Chemistry WebBook. Isoxazole, 5-amino-3-methyl-4-ethyl- (Analogue Spectral Data).[1][2] National Institute of Standards and Technology.[2][3] [Link][3]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2][3] (Standard text for Amine/Isoxazole band assignments). Wiley.[1][2] [Link][3]

  • Specac Application Notes. Comparison of ATR and KBr Pellet Techniques for Solid Analysis. Specac Ltd. [Link][2][3]

Sources

Benchmarking reactivity of 3-Tert-butyl vs 3-Methyl isoxazole amines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the reactivity, physicochemical properties, and medicinal chemistry applications of 3-Tert-butyl-5-aminoisoxazole versus 3-Methyl-5-aminoisoxazole .

Executive Summary

In drug discovery, the isoxazole amine scaffold serves as a critical bioisostere for amides and phenyl rings. This guide compares the two most prevalent C3-substituted analogs: 3-Methyl-5-aminoisoxazole (3-Me) and 3-Tert-butyl-5-aminoisoxazole (3-tBu) .[1][2]

While both compounds share the same electron-deficient heterocyclic core, the substitution at the C3 position drives significant differences in lipophilicity , metabolic stability , and solubility profile , despite having negligible impact on the inherent nucleophilicity (pKa) of the C5-amine.[2] The 3-tBu analog offers superior solubility in organic solvents and distinct metabolic soft spots compared to the 3-Me analog, which is prone to rapid benzylic oxidation.[1][2]

Physicochemical Benchmarking

The following table contrasts the fundamental properties of the two building blocks. Note the substantial difference in melting point and lipophilicity, which dictates handling and purification strategies.

Feature3-Methyl-5-aminoisoxazole3-Tert-butyl-5-aminoisoxazoleImpact on Workflow
Structure


Steric bulk at C3 affects binding, not amine reactivity.[1][2][3]
CAS No. 1072-67-955809-36-4Essential for sourcing.[1][2]
Mol. Weight 98.10 g/mol 140.18 g/mol tBu adds mass/lipophilicity.
Melting Point 59–61 °C110–114 °C3-tBu is a stable, easy-to-handle solid; 3-Me is lower melting.[1][2]
pKa (Conj. Acid) ~2.40 (Predicted)~2.37 (Predicted)Both are weak bases . Require activation for coupling.
LogP (Est.) ~0.1~1.73-tBu is significantly more lipophilic (better membrane perm.).
Solubility High in polar organic/aqueousHigh in DCM, EtOAc, THF3-tBu prefers non-polar organic systems.[1][2]

Reactivity Profile & Synthetic Causality[2]

Nucleophilicity and Amide Coupling

Contrary to intuitive assumptions about steric hindrance, the C3-tert-butyl group does not sterically hinder the C5-amine .[1][2] The isoxazole ring holds the substituents at a ~105° angle, keeping the bulky t-Bu group distal from the reaction center.

  • Electronic Effect: Both amines are extremely weak nucleophiles (pKa ~2.4) due to the electron-withdrawing nature of the isoxazole ring (inductive effect of Oxygen and Nitrogen).

  • Coupling Kinetics: In standard amide couplings (e.g., HATU/DIPEA), reaction rates are governed by the electrophile's activation rather than the steric difference between Methyl and t-Butyl.

  • Protocol Adjustment: Standard carbodiimide couplings (EDC) often fail. High-activity reagents (HATU, T3P) or acid chlorides are required for both.[1][2]

Metabolic Stability (Medicinal Chemistry Context)

This is the primary driver for selecting 3-tBu over 3-Me.[1][2]

  • 3-Methyl: The methyl group on a heteroaromatic ring is a "metabolic soft spot," highly susceptible to rapid oxidation by Cytochrome P450s (CYPs) to the carboxylic acid (inactive/rapidly cleared).

  • 3-Tert-butyl: The t-Bu group lacks benzylic protons, blocking direct oxidation at the attachment point.[1][2] However, it is susceptible to distal hydroxylation (omega-oxidation) by CYP2C8/2C9, though typically at a slower rate than methyl oxidation.

Regioselectivity in Synthesis

When synthesizing these building blocks from their corresponding nitriles (Acetoacetonitrile vs. Pivaloylacetonitrile), the 3-tBu analog often yields higher regiopurity. The steric bulk of the tert-butyl group directs the condensation with hydroxylamine more effectively than the methyl group, favoring the 3-substituted-5-amino isomer over the 5-substituted-3-amino impurity.[1][2]

Visualized Pathways

Diagram 1: Comparative Metabolic Fate

This diagram illustrates why a medicinal chemist might switch from Methyl to t-Butyl to alter clearance.[1][2]

MetabolicFate Substrate_Me 3-Methyl-Isoxazole (Scaffold) Metabolite_Me Isoxazole-3-COOH (Rapid Clearance) Substrate_Me->Metabolite_Me Rapid CYP Oxidation (Benzylic) Substrate_tBu 3-tBu-Isoxazole (Scaffold) Metabolite_tBu Hydroxy-tBu-Isoxazole (Slower Clearance) Substrate_tBu->Metabolite_tBu Slow CYP Hydroxylation (Distal)

Caption: Comparative metabolic oxidation pathways. 3-Methyl is prone to rapid benzylic oxidation, while 3-tBu undergoes slower distal hydroxylation.[1][2]

Diagram 2: Recommended Coupling Workflow

Due to the low basicity of these amines, a self-validating activation protocol is required.

CouplingProtocol Start Start: 5-Aminoisoxazole Coupling Check_pKa Check Basicity: pKa ~ 2.4 (Weak Nucleophile) Start->Check_pKa Choice Select Activation Method Check_pKa->Choice Path_A Method A: Acid Chloride (High Reactivity) Choice->Path_A Sterically Hindered Acid Path_B Method B: HATU / HOAt (Standard) Choice->Path_B Standard Acid Reaction Reaction: 50°C, DMF/DIPEA (Heat often required) Path_A->Reaction Path_B->Reaction QC QC: Monitor by LCMS (Check for unreacted amine) Reaction->QC

Caption: Decision tree for coupling weak isoxazole amine nucleophiles. Thermal energy is often required to drive conversion.[1]

Experimental Protocols

Protocol A: General Amide Coupling (HATU Method)

Applicable to both 3-Me and 3-tBu analogs.[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 5-Aminoisoxazole (1.1 equiv)[1][2]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes. Causality: Pre-activation ensures the formation of the active ester before introducing the weak amine nucleophile.

  • Addition: Add the 5-Aminoisoxazole (1.1 mmol) and the remaining DIPEA (1.5 mmol).

  • Reaction: Stir at 50 °C for 4–16 hours. Note: 3-tBu analog may require slightly longer times if the carboxylic acid partner is also bulky, but generally reacts similarly to the methyl analog.[2]

  • Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The 3-tBu product will elute significantly earlier (higher Rf) than the 3-Me product due to higher lipophilicity.[1][2]

Protocol B: Synthesis of 3-Tert-butyl-5-aminoisoxazole

For researchers needing to synthesize the building block from scratch.[1][2]

  • Reactants: Pivaloylacetonitrile (10 g), Hydroxylamine hydrochloride (1.1 equiv), NaOH (2.5 equiv).

  • Condition: Reflux in Ethanol/Water for 6-12 hours.

  • pH Control: Maintaining pH ~7.0–8.0 is critical to favor the 5-amino isomer over the 3-amino isomer.[1][2]

  • Isolation: Cool to 0°C. The 3-tBu product precipitates as a white solid (mp 110°C), whereas the 3-Me analog would require extraction due to higher water solubility.[1]

References

  • PubChem. 3-Amino-5-methylisoxazole (CAS 1072-67-9) Compound Summary. National Library of Medicine. [Link]

  • PubChem. 3-Amino-5-tert-butylisoxazole (CAS 55809-36-4) Compound Summary. National Library of Medicine. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[1][2][4] ACS Medicinal Chemistry Letters. (Discusses metabolic liabilities of t-Bu vs Me). [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[4] (Context on isoxazole bioisosteres). [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive procedural guidance for the safe handling and disposal of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine. As a specialized heterocyclic amine, this compound and its structural analogs are integral to synthetic chemistry and drug discovery programs. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are based on established best practices for handling amine-containing heterocyclic compounds and data from structurally similar molecules.

Compound Profile and Hazard Assessment

A thorough understanding of a chemical's properties is the foundation of its safe management. While specific toxicological and environmental fate data for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is not extensively published, we can infer its likely hazard profile by examining its functional groups (a substituted oxazole ring and an amine group) and data from a closely related analog, 5-tert-butyl-1,2-oxazol-3-amine (CAS 55809-36-4).[1][2]

The amine functional group suggests that the compound is basic and may be corrosive or irritating. Heterocyclic compounds, particularly those containing nitrogen, can be persistent in the environment and may be harmful to aquatic life.[3][4] GHS classifications for the aforementioned analog indicate it is harmful if swallowed and causes significant skin and eye irritation.[2][5] Therefore, 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine must be handled as a hazardous substance.

PropertyValue (for analog: 5-tert-butyl-1,2-oxazol-3-amine)Reference
CAS Number 55809-36-4[2]
Molecular Formula C₇H₁₂N₂O[2]
Molecular Weight 140.18 g/mol [2]
Form Solid
Melting Point 110-114 °C
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]
Storage Class 11 (Combustible Solids)

Prerequisite Safety Protocols

Before handling or preparing for disposal, ensure the following safety measures are in place. These systems are designed to minimize exposure and mitigate risk in the event of an accident.

  • Engineering Controls : All handling of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine, including weighing and preparing waste containers, must be conducted within a certified chemical fume hood to minimize inhalation of airborne particulates.[6] An operational eyewash station and safety shower must be readily accessible.[6][7]

  • Personal Protective Equipment (PPE) : A multi-layered approach to PPE is mandatory.

    • Eye Protection : Wear chemical safety goggles or a face shield.[6][8]

    • Hand Protection : Use appropriate chemical-resistant gloves (e.g., nitrile rubber).[6]

    • Body Protection : A laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[6]

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[7]

  • Spill Management : Maintain a spill kit equipped with absorbent pads, neutralising agents for amines (if available), and designated hazardous waste bags. In case of a minor spill, contain the material with absorbent pads, collect it for disposal, and decontaminate the area. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [3]

Disposal_Workflow Start Point of Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste Stream (Hazardous Organic Amine Waste) PPE->Segregate Collect Collect Waste in Designated Container Segregate->Collect Solid Contaminated Solids (e.g., weigh paper, gloves, compound) Collect->Solid Liquid Contaminated Liquids (e.g., glassware rinsate) Collect->Liquid Label Securely Cap & Label Container (Full Chemical Name, Hazard Info, Date) Collect->Label Store Store in Designated Hazardous Waste Accumulation Area Label->Store Arrange Arrange for Pickup by Licensed Waste Disposal Vendor Store->Arrange Disposal Final Disposal via High-Temperature Incineration Arrange->Disposal

Caption: Disposal workflow for 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine.

Step 1: Waste Segregation and Classification The first and most critical step is proper segregation. Amine waste should be kept separate from other chemical waste streams to prevent potentially violent reactions, especially with acids and strong oxidizing agents.[3]

  • Action : Classify all waste containing this compound as "Hazardous Organic Amine Waste."

Step 2: Waste Collection and Containerization Use dedicated, clearly labeled, and leak-proof containers for waste collection.[9]

  • For Solid Waste :

    • Carefully place any unused or expired solid 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine into the designated waste container.

    • Include all consumables that have come into direct contact with the compound, such as gloves, weigh boats, and contaminated paper towels.[6]

  • For Contaminated Lab Equipment :

    • Decontaminate reusable glassware by triple-rinsing with a suitable organic solvent (e.g., ethanol or acetone) inside a chemical fume hood.[7]

    • Collect this solvent rinsate as hazardous liquid waste in a separate, compatible container (e.g., a high-density polyethylene (HDPE) bottle).[7][9] Do not mix this liquid waste with the solid waste.

  • Container Choice : Ensure waste containers are made of a compatible material (e.g., HDPE) and have a securely sealing lid.[9]

Step 3: Proper Labeling Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Action : Label the waste container clearly with the words "Hazardous Waste."[9] List all contents by their full chemical name; do not use abbreviations or formulas.[7] Include hazard pictograms (e.g., exclamation mark for irritant) and the date the waste was first added to the container.

Step 4: Temporary Storage Pending Disposal Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[7]

  • Action : Ensure the storage area is away from incompatible materials, particularly acids and oxidizing agents.[3][7] Adhere to your institution's limits on the volume of waste and the time it can be stored on-site.

Step 5: Final Disposal The final disposition of 3-Tert-butyl-4-ethyl-1,2-oxazol-5-amine must be conducted by a licensed and certified hazardous waste disposal company.

  • Action : Contact your institution's EHS department to arrange for the collection of the waste. The preferred method of destruction for organic amine compounds is high-temperature incineration at a permitted facility, which ensures the complete breakdown of the molecule.[9][10] Maintain all records of waste disposal as required by local and national regulations.[3]

References

  • Benchchem. (2025). Navigating the Safe Handling of 4,5-Dimethyl-oxazole-2-carboxylic acid: A Guide for Laboratory Professionals. Benchchem.
  • CymitQuimica. (n.d.). CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole. CymitQuimica.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for 1,3,4-Thiadiazol-2-amine, 5-ethyl-. Fisher Scientific.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet for Ethyl 4-aminobenzoate. Fisher Scientific.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet. Spectrum Chemical.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Sigma-Aldrich.
  • ChemScene. (n.d.). 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propan-1-amine. ChemScene.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Collect and Recycle.
  • Fisher Scientific. (2009, April 22). Safety Data Sheet for tert-Butylamine. Fisher Scientific.
  • TCI Chemicals. (n.d.). Safety Data Sheet for (R,R)-(+)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline). TCI Chemicals.
  • Technology Catalogue. (n.d.). Disposing Amine Waste. Technology Catalogue.
  • PubChem. (n.d.). 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. National Center for Biotechnology Information.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-tert-butylisoxazole 97%. Sigma-Aldrich.
  • TCI Chemicals. (2024, December 13). Safety Data Sheet for 3-Amino-5-tert-butylisoxazole. TCI Chemicals.
  • Benchchem. (n.d.). Proper Disposal of Oxadin (Oxcarbazepine): A Guide for Laboratory Professionals. Benchchem.
  • Benchchem. (n.d.). Proper Disposal of 5-tert-Butyl-1,3,4-thiadiazol-2-amine. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.